An In-Depth Technical Guide to the ¹H NMR Spectroscopy of 1-bromo-2-methoxyethene
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the ¹H NMR chemical shifts and coupling constants for the geometric isomers of 1-bromo-2-methoxyethene, (E)- and...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR chemical shifts and coupling constants for the geometric isomers of 1-bromo-2-methoxyethene, (E)- and (Z)-1-bromo-2-methoxyethene. In the absence of a publicly available, definitive experimental spectrum for these specific isomers, this document serves as a predictive and interpretive resource, grounded in the fundamental principles of NMR spectroscopy and analysis of analogous compounds. It is designed to equip researchers with the knowledge to predict, interpret, and experimentally validate the ¹H NMR spectra of these and similar substituted vinyl ethers.
Introduction: The Structural Significance of 1-bromo-2-methoxyethene
1-bromo-2-methoxyethene is a halogenated vinyl ether, a class of compounds with significant utility in organic synthesis. The presence of both a bromine atom and a methoxy group on the ethene backbone, along with the potential for E/Z isomerism, makes it a versatile building block. Accurate structural characterization is paramount for its effective use, and ¹H NMR spectroscopy is the most powerful tool for this purpose. The chemical shifts of the vinylic protons and their coupling constants provide unambiguous information about the electronic environment and the stereochemistry of the double bond.
Theoretical Principles Governing the ¹H NMR Spectrum
The ¹H NMR spectrum of 1-bromo-2-methoxyethene is primarily influenced by the electronegativity of the substituents, anisotropic effects of the double bond, and the stereochemical relationship between the vinylic protons.
Electronegativity and Inductive Effects : The oxygen atom of the methoxy group is highly electronegative, leading to a deshielding effect on the adjacent vinylic proton (H-2). This effect is somewhat counteracted by the resonance donation of the oxygen lone pair into the π-system of the double bond, which increases electron density at the β-carbon (C-1) and consequently shields the attached proton (H-1). The bromine atom also exerts a significant deshielding inductive effect.
Anisotropy of the C=C Double Bond : The π-electron cloud of the double bond generates a local magnetic field. Protons located in the plane of the double bond, such as the vinylic protons, experience this anisotropic effect, which typically leads to their resonance at a lower field (higher ppm) compared to alkane protons.
Stereochemistry and Coupling Constants : The magnitude of the spin-spin coupling constant (J-value) between the two vinylic protons is highly dependent on their geometric arrangement.
For the (E)-isomer (trans) , the protons are on opposite sides of the double bond, resulting in a large vicinal coupling constant, typically in the range of 11-18 Hz.
For the (Z)-isomer (cis) , the protons are on the same side of the double bond, leading to a smaller vicinal coupling constant, generally in the range of 6-14 Hz.
Predicted ¹H NMR Spectral Data
Based on the analysis of related vinyl ethers and halogenated alkenes, the following are the predicted ¹H NMR chemical shifts and coupling constants for the isomers of 1-bromo-2-methoxyethene in a standard deuterated solvent such as CDCl₃.
Isomer
Proton
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
(E)-1-bromo-2-methoxyethene
H-1 (CHBr)
6.5 - 7.0
Doublet
Jtrans = 12 - 15
H-2 (CHOCH₃)
5.0 - 5.5
Doublet
Jtrans = 12 - 15
-OCH₃
3.6 - 3.9
Singlet
-
(Z)-1-bromo-2-methoxyethene
H-1 (CHBr)
6.0 - 6.5
Doublet
Jcis = 6 - 9
H-2 (CHOCH₃)
4.5 - 5.0
Doublet
Jcis = 6 - 9
-OCH₃
3.5 - 3.8
Singlet
-
Rationale for Predictions:
Chemical Shifts : The proton attached to the bromine-bearing carbon (H-1) is expected to be further downfield due to the stronger deshielding effect of bromine compared to the methoxy group. In the (E)-isomer, the through-space deshielding effect of the bromine on the trans-proton (H-2) may lead to a slightly more downfield shift for H-2 compared to its counterpart in the (Z)-isomer. Conversely, in the (Z)-isomer, the proximity of the methoxy group to H-1 may lead to some shielding.
Coupling Constants : The predicted coupling constants are based on the well-established ranges for trans and cis vinylic protons. The larger value for the (E)-isomer is a key diagnostic feature to distinguish it from the (Z)-isomer.
Visualizing the Molecular Structures and Coupling
The distinct stereochemistry of the (E) and (Z) isomers is the root of their different NMR signatures.
Caption: Molecular structures of (E)- and (Z)-1-bromo-2-methoxyethene.
The through-bond spin-spin coupling between the vinylic protons gives rise to the characteristic doublet signals.
Caption: Vicinal coupling between H-1 and H-2 leads to doublet signals.
Experimental Protocol for ¹H NMR Analysis
For researchers who have synthesized or acquired 1-bromo-2-methoxyethene, the following protocol outlines the steps for obtaining a high-quality ¹H NMR spectrum.
A. Sample Preparation
Solvent Selection : Choose a deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the analyte signals. Deuterated chloroform (CDCl₃) is a common first choice.
Sample Concentration : Dissolve 5-10 mg of the purified 1-bromo-2-methoxyethene in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
Internal Standard (Optional) : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
B. NMR Spectrometer Setup and Data Acquisition
Instrument Tuning and Shimming : Ensure the NMR spectrometer is properly tuned for the ¹H nucleus and that the magnetic field homogeneity is optimized by shimming on the sample.
Acquisition Parameters :
Pulse Sequence : A standard single-pulse experiment is sufficient.
Spectral Width : Set a spectral width that encompasses the expected chemical shift range (e.g., 0-10 ppm).
Acquisition Time : An acquisition time of 2-4 seconds is typically adequate.
Relaxation Delay : A relaxation delay of 1-2 seconds is usually sufficient for quantitative analysis.
Number of Scans : Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
C. Data Processing and Analysis
Fourier Transformation : Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
Baseline Correction : Apply a baseline correction to obtain a flat baseline.
Referencing : Reference the spectrum to the residual solvent peak or the internal standard (TMS).
Integration : Integrate the area under each peak to determine the relative number of protons.
Peak Picking and Coupling Constant Measurement : Identify the chemical shift of each multiplet and measure the distance between the split peaks to determine the coupling constants in Hertz (Hz).
Exploratory
An In-depth Technical Guide to 1-Bromo-2-Methoxyethene: Navigating a Landscape of Limited Data
A Note to the Researcher: The scientific literature and chemical databases reveal a significant scarcity of in-depth technical information on the physical and chemical properties of 1-bromo-2-methoxyethene. The vast majo...
Author: BenchChem Technical Support Team. Date: April 2026
A Note to the Researcher: The scientific literature and chemical databases reveal a significant scarcity of in-depth technical information on the physical and chemical properties of 1-bromo-2-methoxyethene. The vast majority of available data pertains to the structurally related saturated compound, 1-bromo-2-methoxyethane. This guide, therefore, serves a dual purpose: to present the limited, confirmed information available for 1-bromo-2-methoxyethene and to provide a comprehensive overview of its more extensively studied counterpart, 1-bromo-2-methoxyethane, as a valuable point of reference.
Part 1: Unveiling 1-Bromo-2-Methoxyethene: A Compound of Limited Characterization
1-Bromo-2-methoxyethene is a halogenated vinyl ether. Its structure, featuring a carbon-carbon double bond, suggests the potential for geometric isomerism, existing as either the (E) or (Z) isomer.
Molecular and Basic Identification
The primary available information for 1-bromo-2-methoxyethene is largely limited to its molecular formula and identifiers for the (E)-isomer.
Due to the paucity of experimental data, a detailed exposition of its physical and chemical properties is not currently possible. Researchers interested in this compound would likely need to undertake foundational research to characterize it.
Part 2: A Comprehensive Technical Guide to 1-Bromo-2-Methoxyethane
As a functional analogue and a compound with a wealth of available data, this section provides a detailed technical guide on 1-bromo-2-methoxyethane. This information may serve as a useful surrogate for predicting the potential reactivity and handling requirements of its unsaturated counterpart.
Physicochemical Properties of 1-Bromo-2-Methoxyethane
1-Bromo-2-methoxyethane is a colorless to light yellow liquid.[2] Its key physical properties are summarized in the table below.
The reactivity of 1-bromo-2-methoxyethane is dominated by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. This property makes it a valuable reagent in organic synthesis for the introduction of the 2-methoxyethyl group.
2.2.1. Nucleophilic Substitution Reactions
1-Bromo-2-methoxyethane readily undergoes Sₙ2 reactions with a variety of nucleophiles. This is a cornerstone of its utility in the synthesis of pharmaceuticals and other fine chemicals.
Ether Synthesis: It is used to alkylate phenols and alkoxides to form more complex ethers. For instance, it reacts with 4-aminophenol in the presence of a base to yield 4-(2-methoxyethoxy)aniline.
Amine Alkylation: Secondary amines can be alkylated with 1-bromo-2-methoxyethane to produce tertiary amines.
The following diagram illustrates a generalized workflow for a nucleophilic substitution reaction using 1-bromo-2-methoxyethane.
Caption: Generalized workflow for a nucleophilic substitution reaction.
Experimental Protocols
2.3.1. Synthesis of 1-Bromo-2-Methoxyethane from 2-Methoxyethanol
A common laboratory-scale synthesis involves the reaction of 2-methoxyethanol with a brominating agent, such as phosphorus tribromide (PBr₃).
Materials:
2-Methoxyethanol
Phosphorus tribromide (PBr₃)
Dichloromethane (CH₂Cl₂)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a stirred solution of 2-methoxyethanol in dichloromethane at 0 °C, slowly add phosphorus tribromide.
Allow the reaction mixture to warm to room temperature and stir for several hours.
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and remove the solvent under reduced pressure.
Purify the crude product by fractional distillation to yield pure 1-bromo-2-methoxyethane.
2.3.2. Williamson Ether Synthesis using 1-Bromo-2-Methoxyethane
This protocol outlines the synthesis of an aryl ether using 1-bromo-2-methoxyethane.
Materials:
A substituted phenol
1-Bromo-2-methoxyethane
Potassium carbonate (K₂CO₃)
Acetone
Ethyl acetate
Water
Brine
Procedure:
To a solution of the phenol in acetone, add potassium carbonate.
Heat the mixture to reflux and add 1-bromo-2-methoxyethane dropwise.
Maintain the reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
After completion, cool the reaction mixture and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
Remove the solvent in vacuo and purify the crude product by column chromatography or recrystallization.
Safety and Handling
1-Bromo-2-methoxyethane is a flammable liquid and should be handled with appropriate safety precautions.
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood.
Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-bromo-2-methoxyethane.
¹H NMR (CDCl₃): The proton NMR spectrum will show characteristic signals for the methoxy group (a singlet around 3.4 ppm) and the two methylene groups (triplets, with the one adjacent to the bromine being further downfield).
¹³C NMR (CDCl₃): The carbon NMR spectrum will display three distinct signals corresponding to the methoxy carbon and the two methylene carbons.
IR Spectroscopy: The infrared spectrum will show characteristic C-O stretching vibrations for the ether linkage and C-H stretching vibrations for the alkyl groups.
Conclusion
While the target compound, 1-bromo-2-methoxyethene, remains largely uncharacterized in the public domain, a wealth of information exists for its saturated analog, 1-bromo-2-methoxyethane. This guide has provided a comprehensive overview of the known properties, synthetic utility, and safety considerations for 1-bromo-2-methoxyethane, which can serve as a valuable resource for researchers. Further investigation is required to fully elucidate the physical and chemical properties of 1-bromo-2-methoxyethene.
References
iChemical. 1-bromo-2-methoxyethane, CAS No. 6482-24-2. [Link]
LookChem. Cas 6482-24-2,1-Bromo-2-methoxyethane. [Link]
Mechanism and Synthesis of 1-Bromo-2-methoxyethene from Precursor Compounds: A Comprehensive Technical Guide
Executive Summary 1-Bromo-2-methoxyethene (also known as β -bromovinyl methyl ether) is a highly versatile building block in modern organic synthesis. It serves as a critical precursor for the synthesis of methoxyacetyle...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Bromo-2-methoxyethene (also known as
β
-bromovinyl methyl ether) is a highly versatile building block in modern organic synthesis. It serves as a critical precursor for the synthesis of methoxyacetylene, a participant in Suzuki and Stille cross-coupling reactions, and a key intermediate in the development of complex active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth, mechanistic guide to the synthesis of 1-bromo-2-methoxyethene. The most scalable, atom-economical, and field-proven synthetic route involves a two-step sequence: the low-temperature electrophilic bromination of methyl vinyl ether (MVE) followed by a regioselective, base-promoted E2 dehydrobromination. By understanding the stereoelectronic causality behind these transformations, researchers can optimize yields and seamlessly scale this protocol for drug development applications.
Core Synthetic Strategy & Mechanistic Rationale
The synthesis relies on the controlled functionalization of [1], an electron-rich alkene. The overall transformation is driven by two distinct mechanistic phases:
Phase 1: Electrophilic Bromination
Methyl vinyl ether is highly susceptible to electrophilic attack due to the resonance donation from the oxygen lone pair. The addition of molecular bromine (
Br2
) at cryogenic temperatures (-78°C) proceeds via a bromonium ion intermediate. The subsequent ring-opening by the bromide anion yields 1,2-dibromo-1-methoxyethane .
Causality Check: The reaction must be maintained at strictly low temperatures. MVE is prone to rapid, exothermic cationic polymerization in the presence of trace acids or electrophiles. Cryogenic conditions suppress this competing polymerization pathway, ensuring high conversion to the dibromide.
Phase 2: Regioselective Dehydrobromination
The crude 1,2-dibromo-1-methoxyethane is subjected to base-promoted elimination. The substrate possesses two potential leaving groups: the
α
-bromide (on C1, adjacent to the methoxy group) and the
β
-bromide (on C2).
Causality Check: Why does the base preferentially abstract the
β
-proton on C2, forcing the
α
-bromide to leave? The
α
-bromide is an exceptionally labile leaving group. Its departure is stereoelectronically assisted by the adjacent oxygen lone pair (anomeric effect), which stabilizes the developing positive charge in the transition state (oxocarbenium character). Consequently, the activation energy for the cleavage of the C1-Br bond is significantly lower than that of the C2-Br bond. This dictates the regiochemistry, yielding the target
β
-bromovinyl ether rather than the
α
-isomer [2].
The following protocols are designed to be self-validating; physical cues within the reaction directly indicate the success of the mechanistic steps.
Protocol A: Synthesis of 1,2-Dibromo-1-methoxyethane
Preparation: Purge a dry, 500 mL three-neck round-bottom flask (equipped with a magnetic stirrer, addition funnel, and internal thermometer) with anhydrous argon.
Solvent & Precursor: Charge the flask with 200 mL of anhydrous dichloromethane (DCM). Cool the system to -78°C using a dry ice/acetone bath. Condense 0.50 mol of methyl vinyl ether gas into the cooled DCM.
Bromine Addition: Dissolve 0.48 mol of molecular bromine (
Br2
) in 50 mL of DCM. Add this solution dropwise via the addition funnel over 1 hour.
Validation Cue: Maintain the internal temperature below -50°C. The immediate decolorization of the red-brown bromine drops upon hitting the solution confirms the rapid electrophilic addition and the absence of unreacted
Br2
pooling.
Isolation: Once addition is complete, allow the mixture to slowly warm to 0°C. Remove the DCM under reduced pressure (in vacuo) at 0°C. The resulting pale-yellow oil is the crude 1,2-dibromo-1-methoxyethane, which should be used immediately in Protocol B to prevent degradation [3].
Protocol B: Synthesis of 1-Bromo-2-methoxyethene
Setup: Transfer the crude dibromide to a 250 mL round-bottom flask equipped with a Vigreux column, a short-path distillation head, and a receiver flask cooled in an ice bath.
Base Addition: Add 0.60 mol (1.2 equivalents) of anhydrous N,N-diethylaniline.
Causality Check: N,N-diethylaniline is chosen specifically because its high boiling point (215°C) allows it to act as both the base and the solvent. This creates a boiling point differential that drives the reaction forward via Le Chatelier's principle.
Distillation-Driven Elimination: Gradually heat the reaction mixture to 120°C using an oil bath.
Validation Cue: As the E2 elimination occurs, the product, 1-bromo-2-methoxyethene (bp ~105°C), will vaporize and continuously distill out of the reaction matrix, leaving behind the higher-boiling amine and the solid N,N-diethylaniline hydrobromide salt.
Purification: Wash the collected distillate with cold 5% aqueous
H2SO4
to remove any co-distilled amine, followed by saturated
NaHCO3
and brine. Dry over anhydrous
Na2SO4
and perform a final fractional distillation to yield the pure product.
Synthetic workflow for 1-bromo-2-methoxyethene from methyl vinyl ether.
Quantitative Data Summary
The following table summarizes the critical process parameters and expected quantitative outcomes for the two-step synthesis.
Parameter
Step 1: Bromination
Step 2: Dehydrobromination
Precursor
Methyl vinyl ether (MVE)
1,2-Dibromo-1-methoxyethane
Primary Reagent
Bromine (
Br2
)
N,N-Diethylaniline
Solvent System
Dichloromethane (DCM)
Neat (Amine acts as solvent)
Operating Temperature
-78°C to 0°C
120°C (Distillation)
Reaction Time
1.5 hours
2.5 hours
Expected Yield
>95% (Crude)
70 - 78% (Isolated)
Key In-Process Control
Decolorization of
Br2
Distillate temperature (~105°C)
References
ASAU Technical Documentation: "Methyl vinyl ether (MVE)". Altai State Agricultural University. Available at:[Link]
Comprehensive Organic Transformations: Larock, R. C. "Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd Edition". John Wiley & Sons. Available at:[Link]
The Cleavage of Ethers by Hydrogen Bromide: Burwell, R. L.; Fuller, M. E. Journal of the American Chemical Society. Available at:[Link]
Exploratory
Elucidating the Mass Spectrometry Fragmentation Patterns of 1-Bromo-2-methoxyethene: A Comprehensive Technical Guide
As drug development and synthetic methodologies increasingly rely on complex haloenol ethers for cross-coupling reactions and enolate chemistry, the precise structural characterization of these intermediates becomes para...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and synthetic methodologies increasingly rely on complex haloenol ethers for cross-coupling reactions and enolate chemistry, the precise structural characterization of these intermediates becomes paramount[1]. 1-Bromo-2-methoxyethene (C₃H₅BrO) is a prime example of a highly reactive building block whose structural integrity must be verified prior to downstream synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) remains the gold standard for this verification[2].
This technical guide dissects the mass spectrometry fragmentation patterns of 1-bromo-2-methoxyethene. By understanding the mechanistic causality behind its gas-phase dissociation, researchers can confidently identify this compound, distinguish it from isomers, and validate their synthetic workflows.
Ionization and the Isotopic Signature of the Molecular Ion
In standard GC-MS workflows, molecules are subjected to Electron Ionization at 70 electron volts (eV)[3]. This specific energy level is chosen not arbitrarily, but because it significantly exceeds the first ionization potential of most organic molecules (typically 7–10 eV), ensuring reproducible and library-matchable fragmentation patterns[4].
When 1-bromo-2-methoxyethene is bombarded with 70 eV electrons, a single electron is ejected, forming the radical cation molecular ion [M]⁺• .
The defining feature of this molecular ion is the presence of bromine. Bromine exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, the molecular ion of 1-bromo-2-methoxyethene does not appear as a single peak, but as a distinct 1:1 isotopic doublet at m/z 136 and m/z 138 . Observing this doublet is the first definitive proof of a mono-brominated species in the mass spectrum.
Mechanistic Causality of Primary Fragmentation Pathways
The fragmentation of the [M]⁺• ion is driven by the thermodynamic stability of the resulting product ions and the weakness of specific covalent bonds. For 1-bromo-2-methoxyethene, three primary pathways dominate the spectrum.
Pathway A: Halogen Radical Expulsion (Formation of the Base Peak)
The carbon-bromine bond is relatively weak. The expulsion of a bromine radical (Br•) from the molecular ion results in the loss of 79 or 81 Daltons (Da).
Mechanism: [C₃H₅BrO]⁺• → [C₃H₅O]⁺ + Br•
Result: A singular, intense peak at m/z 57 .
Causality: This peak typically manifests as the base peak (100% relative abundance) because the resulting [C₃H₅O]⁺ cation is a highly stable oxonium ion. The positive charge is resonance-delocalized between the carbon skeleton and the oxygen lone pairs (CH=CH–O⁺–CH₃ ↔ ⁺CH–CH=O–CH₃), driving the reaction forward.
Pathway B: Alpha-Cleavage
Cleavage of the bond alpha to the heteroatom (oxygen) leads to the loss of a methyl radical (CH₃•, 15 Da).
Mechanism: [C₃H₅BrO]⁺• → [C₂H₂BrO]⁺ + CH₃•
Result: An isotopic doublet at m/z 121 / 123 .
Causality: While less thermodynamically favorable than bromine loss, alpha-cleavage is a hallmark of aliphatic ethers. The resulting brominated oxonium ion retains the 1:1 isotopic signature.
Pathway C: Rearrangement and Neutral Loss
Vinyl ethers frequently undergo complex rearrangements prior to fragmentation. The loss of neutral formaldehyde (CH₂O, 30 Da) is a classic diagnostic pathway.
Mechanism: [C₃H₅BrO]⁺• → [C₂H₃Br]⁺• + CH₂O
Result: An isotopic doublet at m/z 106 / 108 .
Causality: This proceeds via a four-membered cyclic transition state where the methoxy methyl group transfers a hydrogen to the alpha-carbon, followed by the expulsion of formaldehyde.
Secondary Fragmentation
The highly abundant m/z 57 oxonium ion can undergo further gas-phase dissociation. The most common secondary fragmentation for such species is the extrusion of carbon monoxide (CO, 28 Da).
Mechanism: [C₃H₅O]⁺ →[C₂H₅]⁺ + CO
Result: A peak at m/z 29 , corresponding to the ethyl cation.
Figure 1: Gas-phase fragmentation pathways of 1-bromo-2-methoxyethene under 70 eV Electron Ionization.
Quantitative Data Summary
The following table synthesizes the expected quantitative mass spectrometry profile for 1-bromo-2-methoxyethene, providing a quick-reference guide for spectral interpretation.
m/z Value
Ion Composition
Neutral Loss
Expected Relative Abundance
Mechanistic Origin
136 / 138
[C₃H₅BrO]⁺•
None
~30% (1:1 Isotopic Doublet)
Intact Molecular Ion
121 / 123
[C₂H₂BrO]⁺
CH₃• (15 Da)
~15% (1:1 Isotopic Doublet)
Alpha-cleavage
106 / 108
[C₂H₃Br]⁺•
CH₂O (30 Da)
~20% (1:1 Isotopic Doublet)
Four-centered rearrangement
57
[C₃H₅O]⁺
Br• (79/81 Da)
100% (Base Peak)
Halogen radical expulsion
29
[C₂H₅]⁺
CO (28 Da) from m/z 57
~40%
Secondary fragmentation
Self-Validating GC-MS Experimental Protocol
To ensure data trustworthiness and eliminate false positives caused by column bleed or sample degradation, the following self-validating protocol must be employed when analyzing volatile haloethers[3][4].
Step 1: System Tuning and Calibration
Introduce Perfluorotributylamine (PFTBA) into the MS ion source.
Perform an autotune to calibrate the mass axis and adjust the electron multiplier voltage.
Validation Check: Ensure the relative abundances of PFTBA fragments m/z 69 (100%), m/z 219 (>35%), and m/z 502 (>1%) meet standard criteria. This confirms the system's sensitivity across the relevant mass range.
Step 2: Sample Preparation
Dissolve the 1-bromo-2-methoxyethene sample in GC-grade dichloromethane (DCM) to a final concentration of 10 µg/mL.
Add an internal standard (e.g., Fluorobenzene at 5 µg/mL).
Validation Check: Prepare a solvent blank (DCM + internal standard only) to rule out matrix contamination.
Step 3: Gas Chromatography Separation
Equip the GC with a non-polar capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane, 30 m × 0.25 mm ID × 0.25 µm film thickness).
Set the injection port to 250°C. Inject 1 µL of the sample using a split ratio of 10:1.
Program the oven: Initial hold at 40°C for 2 mins, ramp at 10°C/min to 200°C, final hold for 2 mins.
Step 4: Mass Spectrometry Acquisition
Set the MS transfer line to 250°C and the EI source to 230°C.
Apply an ionization energy of exactly 70 eV.
Acquire data in full scan mode across a mass range of m/z 15 to m/z 250.
Validation Check: Confirm the presence and consistent retention time of the fluorobenzene internal standard (m/z 96) before interpreting the analyte spectrum.
Figure 2: Self-validating GC-MS workflow for the analysis of volatile haloethers.
lithiation of 1-bromo-2-methoxyethene reaction conditions and procedures
Application Note: Lithiation of 1-Bromo-2-methoxyethene – Reaction Conditions, Mechanistic Insights, and Protocols Executive Summary The targeted lithiation of 1-bromo-2-methoxyethene[1] is a fundamental transformation i...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Lithiation of 1-Bromo-2-methoxyethene – Reaction Conditions, Mechanistic Insights, and Protocols
Executive Summary
The targeted lithiation of 1-bromo-2-methoxyethene[1] is a fundamental transformation in synthetic organic chemistry, providing direct access to 2-methoxyvinyllithium. This organometallic species acts as a highly reactive, stereodefined nucleophile, widely utilized as an enolate or acyl anion equivalent in complex molecule synthesis[2]. This application note delineates the critical mechanistic parameters, optimized quantitative conditions, and self-validating experimental procedures required to execute this lithium-halogen exchange safely and efficiently.
Executing a successful lithiation on a vinyl halide requires precise control over competing reaction pathways. The selection of reagents and conditions is not arbitrary; it is dictated by the kinetic landscape of the organolithium intermediates[3].
The "Two-Equivalent" Rule for t-BuLi :
When 1-bromo-2-methoxyethene is subjected to tert-butyllithium (t-BuLi), the primary event is a rapid lithium-halogen exchange. However, this exchange generates one equivalent of tert-butyl bromide (t-BuBr). If only one equivalent of t-BuLi is used, the newly formed, highly nucleophilic 2-methoxyvinyllithium will rapidly attack the t-BuBr byproduct, leading to undesired alkylation and complex mixtures.
To circumvent this, a strict 2.0 to 2.2 equivalents of t-BuLi must be employed. The second equivalent of t-BuLi acts purely as a strong base, performing an ultra-fast E2 elimination on the transient t-BuBr to generate isobutylene, isobutane, and lithium bromide[3]. This sacrificial consumption renders the exchange process irreversible and protects the vinyllithium species.
Stereoretention :
Lithium-halogen exchange on sp² carbons proceeds with high stereochemical fidelity. The spatial arrangement of the starting material is preserved, meaning that (E)-1-bromo-2-methoxyethene[4] will cleanly translate into (E)-2-methoxyvinyllithium.
Cryogenic Stability and Aggregation :
Computational (DFT) and NMR studies have demonstrated that methoxyvinyllithium species exist preferentially as tetrameric aggregates in tetrahydrofuran (THF)[5][6]. Maintaining the reaction at -78 °C is mandatory to stabilize these aggregates. Elevated temperatures (> -40 °C) lead to aggregate dissociation, increasing the basicity of the monomeric species and triggering auto-decomposition or alpha-elimination pathways.
Mechanistic pathway of the lithium-halogen exchange using two equivalents of t-BuLi.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the yield of the subsequent electrophilic trapping step.
Base
Equivalents
Solvent
Temperature (°C)
Result / Yield of Trapped Adduct
Mechanistic Consequence
n-BuLi
1.05
THF
-78
< 30% (Complex mixture)
n-BuBr byproduct reacts with vinyllithium (alkylation).
t-BuLi
1.05
THF
-78
~ 40%
Incomplete conversion; competitive alkylation with t-BuBr.
t-BuLi
2.10
THF
-78
> 90%
Clean exchange; t-BuBr is completely consumed via E2 elimination.
t-BuLi
2.10
Et₂O
-78
~ 85%
Good yield, but slower reaction kinetics compared to THF.
tert-Butyllithium (1.7 M in pentane, highly pyrophoric)
Anhydrous Tetrahydrofuran (THF), freshly distilled over Na/benzophenone
Schlenk flask, magnetic stir bar, argon balloon/manifold, and precision gas-tight syringes.
Step-by-Step Procedure:
System Preparation : Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under a stream of argon. Allow it to cool to room temperature. Add 1-bromo-2-methoxyethene (1.0 mmol, 137 mg)[1] and anhydrous THF (10 mL) to the flask.
Cryogenic Cooling : Submerge the reaction flask in a dry ice/acetone bath. Allow the solution to equilibrate to an internal temperature of -78 °C for at least 15 minutes.
Lithiation : Using a gas-tight syringe, add t-BuLi (2.1 mmol, 1.24 mL of a 1.7 M solution) dropwise down the inner wall of the flask over 10 minutes. Critical Note: The dropwise addition prevents localized heating. The solution will typically transition from colorless to a pale yellow, indicating the formation of the vinyllithium species.
Self-Validation Checkpoint : To verify complete lithium-halogen exchange before committing a precious electrophile, withdraw a 0.1 mL aliquot and quench it into a vial containing 0.5 mL of MeOD. A rapid GC-MS or crude ¹H-NMR analysis should show the disappearance of the brominated starting material[4] and the appearance of the deuterated enol ether.
Electrophile Trapping : After stirring at -78 °C for 45 minutes, add the desired electrophile (e.g., benzaldehyde, 1.2 mmol) dissolved in 2 mL of anhydrous THF dropwise.
Quench & Workup : Stir the mixture at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by carefully adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step-by-step experimental workflow for the lithiation and subsequent electrophilic trapping.
References
National Center for Biotechnology Information. "(E)-1-bromo-2-methoxyethene | C3H5BrO | CID 13226401". PubChem. URL:[Link]
Clayden, J. "Organolithiums: Selectivity for Synthesis." ScienceDirect. URL:[Link]
Baldwin, J. E., et al. "alpha-Methoxyvinyllithium and related metalated enol ethers. Practical reagents for nucleophilic acylation." Journal of the American Chemical Society (1974). URL:[Link]
"The interaction between three different sp2 organolithium compounds... investigated using DFT theoretical methods." Journal of Organic Chemistry (2005). URL:[Link]
"Synthesis and structures of alpha-lithiated vinyl ethers." ResearchGate. URL:[Link]
Application Notes and Protocols: The Versatility of 1-Bromo-2-methoxyethene in Medicinal Chemistry
Introduction: Unveiling the Potential of a Bifunctional Building Block In the intricate tapestry of medicinal chemistry, the strategic introduction of specific chemical motifs can profoundly influence the pharmacokinetic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the intricate tapestry of medicinal chemistry, the strategic introduction of specific chemical motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The vinyl ether moiety, for instance, is a valuable functional group known for its role in various bioactive molecules, sometimes acting as a key structural element or a precursor to other functionalities.[1] 1-Bromo-2-methoxyethene, a bifunctional molecule featuring both a reactive vinyl bromide and a methoxy vinyl ether, represents a versatile yet underutilized building block for the facile introduction of the methoxy vinyl group and the construction of complex molecular architectures.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthetic utility of 1-bromo-2-methoxyethene. We will delve into its potential applications in cornerstone reactions of modern synthetic chemistry, provide detailed, field-proven protocols, and explain the causality behind experimental choices to empower chemists in their pursuit of novel therapeutic agents.
Physicochemical Properties
A summary of the key physical and chemical properties of 1-bromo-2-methoxyethene is presented below. These properties are essential for designing experimental setups, purification procedures, and for ensuring safe handling.
Property
Value
Molecular Formula
C₃H₅BrO
Molecular Weight
136.98 g/mol
Appearance
Likely a colorless to light yellow liquid
Isomers
Exists as a mixture of (E) and (Z) isomers
Synthetic Strategy: A Plausible Route to 1-Bromo-2-methoxyethene
While not a commodity chemical, 1-bromo-2-methoxyethene can be synthesized through established organic transformations. A plausible and efficient method involves the bromination and subsequent dehydrobromination of methyl vinyl ether. This approach provides access to the desired vinyl bromide, which can then be used in further synthetic elaborations.
Protocol 1: Synthesis of 1-Bromo-2-methoxyethene
This protocol describes a general two-step procedure for the synthesis of 1-bromo-2-methoxyethene from methyl vinyl ether.
Step 1: Bromination of Methyl Vinyl Ether
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl vinyl ether (1.0 equiv.) in a suitable anhydrous solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add a solution of bromine (1.0 equiv.) in the same solvent to the reaction mixture via the dropping funnel. Maintain the temperature below -70 °C during the addition.
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
Allow the reaction to warm to room temperature slowly.
The resulting solution of 1,2-dibromo-1-methoxyethane is typically used directly in the next step without purification.
Step 2: Dehydrobromination to 1-Bromo-2-methoxyethene
To the solution of 1,2-dibromo-1-methoxyethane from the previous step, add a non-nucleophilic base such as potassium tert-butoxide (KOtBu) (1.1 equiv.) or 1,8-diazabicycloundec-7-ene (DBU) (1.1 equiv.).
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
Purify the crude product by fractional distillation to obtain 1-bromo-2-methoxyethene as a mixture of (E) and (Z) isomers.
Core Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling Reactions
The vinyl bromide functionality of 1-bromo-2-methoxyethene serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the boronic acid or ester (1.2 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
Evacuate and backfill the flask with the inert gas three times.
Add 1-bromo-2-methoxyethene (1.0 equiv.).
Add the degassed solvent system (e.g., 1,4-dioxane and water, 10:1 v/v) via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC/MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
[3]
Stille Coupling: Mild Conditions and Broad Functional Group Tolerance
The Stille coupling offers an alternative C-C bond formation strategy, reacting vinyl bromides with organostannane reagents. [4]A key advantage of the Stille reaction is its tolerance for a wide array of functional groups and that it can often be run under neutral or base-free conditions, which is beneficial for sensitive substrates.
[3]
Causality Behind Experimental Choices:
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings. Alternatively, a Pd(0) species can be generated in situ from Pd₂(dba)₃ and a phosphine ligand.
Solvent: Anhydrous, non-protic polar solvents like DMF or THF, or non-polar solvents like toluene, are typically used.
Additives: In some cases, additives like Cu(I) salts or LiCl can accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
Add a solution of 1-bromo-2-methoxyethene (1.0 equiv.) in an anhydrous, degassed solvent (e.g., toluene or DMF).
Add the organostannane reagent (1.1 equiv.) via syringe.
Stir the reaction mixture at the desired temperature, typically between 80-110 °C.
Monitor the reaction progress by TLC or GC/MS.
Upon completion, cool the reaction mixture to room temperature.
Workup often involves quenching with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration.
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate.
Purify the crude product by column chromatography on silica gel.
[3]
Sonogashira Coupling: Access to Enynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne, providing access to conjugated enynes. [5][6]These structural motifs are present in various natural products and are valuable intermediates in organic synthesis.
Causality Behind Experimental Choices:
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction.
Solvent: Anhydrous, polar aprotic solvents like DMF or THF are commonly used.
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
Add a solution of 1-bromo-2-methoxyethene (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in an anhydrous solvent (e.g., THF or DMF).
Add the amine base (e.g., Et₃N, 2-3 equiv.) via syringe.
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
Monitor the reaction progress by TLC or GC/MS.
Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated salts.
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Applications in Cycloaddition Reactions
The electron-rich nature of the methoxy vinyl ether double bond in 1-bromo-2-methoxyethene suggests its potential as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) or as a partner in other cycloaddition processes. This provides a pathway for the rapid construction of complex cyclic and heterocyclic scaffolds. The bromine substituent can influence the regioselectivity of the cycloaddition and serve as a handle for further functionalization of the resulting cycloadduct.
[7]
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-2-methoxyethene (1.0 equiv.) and a suitable diene (e.g., cyclopentadiene, 1.2 equiv.) in a solvent such as toluene or xylene.
The reaction can be performed at elevated temperatures (80-150 °C) or with Lewis acid catalysis (e.g., AlCl₃, Et₂AlCl) at lower temperatures for enhanced reactivity and stereoselectivity.
Monitor the reaction progress by TLC or NMR spectroscopy.
Upon completion, remove the solvent under reduced pressure.
Purify the crude cycloadduct by column chromatography or distillation.
Conclusion and Future Outlook
1-Bromo-2-methoxyethene is a promising building block for medicinal chemistry, offering a gateway to a variety of valuable structural motifs. Its bifunctional nature allows for its participation in a range of high-impact synthetic transformations, including palladium-catalyzed cross-coupling reactions and cycloadditions. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full potential of this versatile reagent in the synthesis of novel, biologically active compounds. While specific applications in drug synthesis are yet to be widely reported, the fundamental reactivity of this molecule positions it as a valuable tool for the creative and efficient construction of future therapeutics.
Andrés, J. I., et al. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(11), 1597–1599. [Link]
Medicinal Chemistry of Vinyl Ether. (2012, January 19). [Link]
Maleczka, R. E., et al. (2014). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Beilstein Journal of Organic Chemistry, 10, 2736–2754. [Link]
Netherton, M. R., & Fu, G. C. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. [Link]
Hughes, D. L., et al. (2020). Intermolecular Diels–Alder Cycloaddition/Cross-Coupling Sequences of 2-Bromo-1,3-butadienes. Organic Letters, 22(4), 1439–1443. [Link]
Application Note: Optimized Protocols for the Generation of (2-Methoxyvinyl)magnesium Bromide
Introduction and Chemical Context The synthesis of vinylic Grignard reagents presents unique thermodynamic and kinetic challenges compared to standard alkyl or aryl halides. The C(sp2)−Br bond in 1-bromo-2-methoxyethene...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Chemical Context
The synthesis of vinylic Grignard reagents presents unique thermodynamic and kinetic challenges compared to standard alkyl or aryl halides. The
C(sp2)−Br
bond in 1-bromo-2-methoxyethene is exceptionally strong, making classical direct magnesium insertion sluggish and prone to dangerous induction periods [2]. Furthermore, 1-bromo-2-methoxyethene is a valuable electron-rich enol ether building block used extensively in drug development (e.g., in the synthesis of JAK inhibitors) to install masked aldehyde equivalents.
To ensure high yields, prevent stereochemical scrambling, and mitigate safety risks associated with delayed exothermic reactions, this application note details two validated methodologies: the modern Halogen-Magnesium Exchange (Turbo-Grignard) and the classical Direct Oxidative Addition (Activated Magnesium) .
Mechanistic Pathways
Mechanistic pathways for the formation of 2-methoxyvinyl Grignard reagents.
Experimental Protocols & Causality
Protocol A: Halogen-Magnesium Exchange via Turbo-Grignard (Recommended)
Expert Insight (Causality): The Knochel "Turbo-Grignard" reagent (
iPrMgCl⋅LiCl
) is the premier choice for vinylic bromides. Standard Grignard reagents form unreactive polymeric aggregates in solution. The addition of stoichiometric lithium chloride breaks these aggregates into highly reactive, monomeric "ate" complexes (
[iPrMgCl2]−Li+
) [1]. This allows the halogen-metal exchange to proceed rapidly at sub-zero temperatures, suppressing elimination side-reactions and preserving the integrity of the methoxy group [3].
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under high vacuum, then backfill with dry Argon. Repeat this cycle three times.
Substrate Loading: Add 1-bromo-2-methoxyethene (10.0 mmol, 1.37 g) to the flask, followed by 15 mL of anhydrous Tetrahydrofuran (THF).
Temperature Control: Submerge the flask in a dry ice/ethylene glycol bath maintained at -15 °C. Causality: Low temperatures prevent the generated vinylic Grignard from undergoing unwanted dimerization or
α
-elimination.
Exchange Reaction: Dropwise, add
iPrMgCl⋅LiCl
(1.3 M in THF, 8.5 mL, 11.0 mmol, 1.1 equiv) over 15 minutes using a syringe pump.
Maturation: Stir the reaction mixture at -15 °C for 1 hour, then allow it to slowly warm to 0 °C over an additional 30 minutes.
Self-Validation: Quench a 0.1 mL aliquot in saturated aqueous
NH4Cl
, extract with diethyl ether, and analyze via GC-MS. The disappearance of the starting material mass (
m/z
136/138) and the appearance of methoxyethene (
m/z
58) confirms complete exchange.
Protocol B: Direct Oxidative Addition with Activated Magnesium
Expert Insight (Causality): If Turbo-Grignard is unavailable, direct insertion can be forced. However, the native oxide layer (
MgO
) on magnesium turnings passivates the metal[2]. We utilize 1,2-dibromoethane as a chemical initiator rather than iodine. 1,2-dibromoethane reacts with
Mg(0)
to form
MgBr2
and ethylene gas. The evolution of ethylene physically micro-fractures the metal surface, exposing highly reactive, pristine
Mg(0)
atoms without leaving reactive byproducts in the solution.
Step-by-Step Methodology:
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and Argon inlet.
Magnesium Activation: Add magnesium turnings (1.2 g, 50 mmol). Add enough anhydrous THF (approx. 10 mL) to just cover the turnings. Add 1,2-dibromoethane (0.2 mL, ~2.3 mmol).
Initiation: Do not stir. Observe the metal surface. Within 2-5 minutes, localized bubbling (ethylene gas) and a slight exotherm will occur, indicating activation. Causality: Stirring prematurely can disperse the localized heat required to overcome the activation energy barrier.
Substrate Addition: Once activation is visually confirmed, dilute the mixture with an additional 30 mL of THF. Begin moderate stirring.
Controlled Reflux: Place 1-bromo-2-methoxyethene (5.48 g, 40 mmol) in the addition funnel, diluted with 10 mL THF. Add 10% of this solution to the flask. Once the reaction self-heats to a gentle reflux, add the remainder dropwise at a rate that maintains the reflux without external heating.
Completion: After addition, apply an external oil bath and reflux for 1 hour to ensure complete consumption of the bromide.
Quantitative Data Comparison
The following table summarizes the operational parameters and expected outcomes of the two protocols, allowing researchers to select the optimal method based on their specific downstream requirements.
Parameter
Protocol A: Turbo-Grignard Exchange
Protocol B: Direct Mg Insertion
Active Reagent
iPrMgCl⋅LiCl
Mg(0)
Turnings +
BrCH2CH2Br
Reaction Temperature
-15 °C to 0 °C
65 °C (THF Reflux)
Reaction Time
1.5 Hours
2.0 Hours (including initiation)
Typical Yield (Active Grignard)
> 90%
75% - 85%
Stereoretention
Moderate (at low temps)
None (Rapid inversion at reflux)
Primary Byproducts
Isopropyl bromide
Wurtz coupling products (dimers)
Safety Profile
High (Controlled, non-exothermic)
Moderate (Risk of delayed exotherm)
System Validation: Titration of the Active Reagent
To ensure the trustworthiness of the generated Grignard reagent before deploying it in critical drug-development workflows, the exact molarity must be determined. The system is self-validated using the Iodine/LiCl Titration Method .
Procedure:
Weigh exactly 127 mg (0.5 mmol) of resublimed Iodine (
I2
) into a dry vial containing a magnetic stir bar.
Add 2 mL of a 0.5 M solution of anhydrous
LiCl
in THF. Stir until the iodine completely dissolves, forming a deep brown solution.
Using a 1.0 mL graduated syringe, add the newly synthesized (2-methoxyvinyl)magnesium bromide solution dropwise to the iodine solution.
The endpoint is reached when the brown color completely dissipates, leaving a clear or pale-yellow solution.
Calculation:Molarity(M)=0.5 mmol/Volume of Grignard added (mL)
.
References
7.6.16 Turbo-Grignard Reagents and Turbo-Hauser Bases
Thieme E-Books & E-Journals
Preparation and Application of Turbo Grignard Reagents in Organic Synthesis
Chemical Communic
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Yield and Stereoretention in 1-Bromo-2-Methoxyethene Cross-Couplings
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling of enol ether halides. Coupling 1-bromo-2-methoxyethene presents unique synthetic challenges: the electron-donating methoxy group severely de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling of enol ether halides. Coupling 1-bromo-2-methoxyethene presents unique synthetic challenges: the electron-donating methoxy group severely deactivates the C-Br bond toward oxidative addition, the intermediate species are prone to E/Z isomerization, and the final enol ether product is highly sensitive to acidic hydrolysis.
This guide provides mechanistic troubleshooting, validated protocols, and structural rationale to help you achieve high-yielding, stereoretentive transformations.
Part 1: Diagnostic FAQ & Troubleshooting
Q1: Why is my overall yield so low despite full consumption of the arylboronic acid?Causality: 1-bromo-2-methoxyethene is an electron-rich vinyl halide. The strongly electron-donating methoxy group (-OMe) increases electron density at the C-Br bond via resonance, deactivating it toward oxidative addition by the electron-rich Pd(0) center. If oxidative addition becomes the rate-determining bottleneck, the arylboronic acid remains unreacted in the basic reaction mixture for extended periods, leading to competitive base-catalyzed protodeboronation[1].
Solution: Switch your ligand to a highly active, bulky, and sigma-donor rich dialkylbiaryl phosphine (e.g., SPhos or RuPhos). These ligands offer equity in favoring the highly reactive monoligated Pd(0)L state, significantly lowering the activation barrier and speeding up the initial oxidative addition[1][2].
Q2: I am seeing significant E/Z isomerization in my final enol ether product. How do I maintain stereoretention?Causality: Stereospecificity in vinyl halide cross-coupling relies entirely on kinetic control; the rate of reductive elimination must outcompete the rate of intermediate isomerization[3]. The intermediate Pd(II)(vinyl)(aryl) complex can undergo isomerization (often via a zwitterionic transition state) if its lifetime in the catalytic cycle is prolonged.
Solution: Accelerate the reductive elimination step. Bulky bidentate ligands (like dppf) or Buchwald phosphines impose severe steric crowding on the Pd(II) center. This thermodynamic pressure forces the organic groups closer together, drastically lowering the activation energy for reductive elimination and "locking in" the stereochemistry before isomerization can occur[3][4].
Q3: My crude NMR shows the desired coupled product, but it degrades entirely during silica gel chromatography. Why?Causality: The product of this coupling is a 2-methoxyvinylarene (an enol ether). Enol ethers are highly susceptible to acidic hydrolysis, which cleaves the ether bond to form the corresponding aldehyde or ketone. Standard silica gel is inherently acidic (pH ~4.5–5.5), which rapidly destroys the product during column purification.
Solution: Neutralize your stationary phase. Pre-treat your silica gel by flushing the column with 1–2% v/v triethylamine (TEA) in your starting eluent. Furthermore, ensure your aqueous workup strictly avoids acidic washes (e.g., replace NH₄Cl washes with saturated NaHCO₃).
Part 2: Quantitative Data & Ligand Selection
The choice of ligand and base fundamentally alters the reaction pathway. The table below summarizes the impact of various catalytic systems on the Suzuki-Miyaura coupling of 1-bromo-2-methoxyethene[2][4][5].
Catalyst / Ligand System
Base
Solvent System
Yield (%)
Stereoretention
Mechanistic Rationale
Pd(PPh₃)₄
Na₂CO₃
Toluene / H₂O
< 30%
~ 60%
Slow oxidative addition; extensive protodeboronation of boronic acid.
Bulky, electron-rich ligand promotes monoligated Pd(0) and rapid oxidative addition.
Part 3: Mechanistic Workflow
Understanding the failure points within the catalytic cycle is critical for troubleshooting. The diagram below illustrates the Suzuki cross-coupling cycle for 1-bromo-2-methoxyethene, highlighting the specific bottlenecks and degradation risks[5].
Catalytic cycle of 1-bromo-2-methoxyethene Suzuki coupling highlighting key failure points.
Part 4: Self-Validating Experimental Protocol
The following methodology details an optimized, step-by-step Suzuki-Miyaura coupling designed to maximize yield and prevent product degradation[4]. Every step includes a built-in validation check to ensure system integrity.
Step 1: Catalyst Pre-Activation
Action: In an oven-dried, argon-purged Schlenk flask, combine Pd₂(dba)₃ (1.5 mol%) and SPhos (3.6 mol%) in anhydrous THF (0.2 M relative to substrate). Stir at room temperature for 15 minutes.
Validation Check: The solution must transition from a dark purple/brown suspension to a clear, golden-yellow solution. This color change confirms the successful generation of the active monoligated Pd(0)-SPhos species.
Step 2: Reagent Addition
Action: Add 1-bromo-2-methoxyethene (1.0 equiv) and the arylboronic acid (1.2 equiv) to the active catalyst solution. Immediately follow with the addition of degassed aqueous K₃PO₄ (2.0 M, 2.0 equiv).
Validation Check: A distinct biphasic mixture will form. The use of mild K₃PO₄ ensures the aqueous layer remains basic enough to facilitate transmetalation, but mild enough to prevent rapid base-catalyzed degradation of the boronic acid.
Step 3: Coupling & Monitoring
Action: Heat the biphasic mixture to 65 °C under vigorous stirring for 4–6 hours.
Validation Check: Monitor reaction progress via GC-MS or TLC (using TEA-treated silica plates). The reaction is validated as complete only when the 1-bromo-2-methoxyethene peak disappears. Do not rely on boronic acid consumption, as protodeboronation yields false positives.
Step 4: Buffered Workup
Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash the organic layer with saturated aqueous NaHCO₃ (pH ~8), followed by brine. Dry over anhydrous Na₂SO₄.
Validation Check: Testing the aqueous wash with pH paper must show a mildly basic pH (>7.5). This confirms the complete avoidance of acidic conditions, safeguarding the enol ether from hydrolysis.
Step 5: Amine-Treated Chromatography
Action: Purify the concentrated crude product via flash column chromatography using silica gel pre-treated with 1% v/v triethylamine (TEA) in hexanes.
Validation Check: Analyze the isolated fractions via ¹H NMR. The successful preservation of the enol ether is confirmed by the presence of intact vinylic protons (typically doublets between 4.5–6.5 ppm) and a sharp, unshifted methoxy singlet (~3.6 ppm). The absence of aldehydic protons (~9.5–10.0 ppm) validates that no hydrolysis occurred during purification.
References
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry.[Link]
Technical Support Center: 1-Bromo-2-methoxyethene (1-BME) Stability & Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of 1-bromo-2-methoxyethene (1-BME)[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of 1-bromo-2-methoxyethene (1-BME)[1]. Because this molecule combines a highly electron-rich vinyl ether moiety with a labile carbon-bromine bond, it is exceptionally sensitive to environmental factors[2].
This guide provides field-proven, mechanistically grounded protocols to prevent degradation, ensuring your reagents remain pristine for downstream synthetic applications.
Part 1: Core Troubleshooting Guide (Mechanisms & Causality)
Q: Why does my 1-BME turn yellow or brown after a few weeks in the fridge?A: Color changes typically indicate photolytic cleavage or autoxidation. The C-Br bond is susceptible to UV-induced homolytic cleavage, generating bromine radicals that subsequently abstract hydrogen, leading to the formation of colored polymeric byproducts and HBr[2]. Furthermore, like most ethers, 1-BME reacts with atmospheric oxygen via a radical mechanism to form hydroperoxides[3].
Causality: Light and oxygen initiate radical chain reactions.
Solution: Store exclusively in amber glass vials to block UV transmission, and purge the headspace with Argon to displace oxygen[3].
Q: My product has polymerized into a thick, viscous gel. What caused this?A: You are observing acid-catalyzed cationic polymerization. The oxygen atom's lone pairs in the methoxy group donate electron density into the pi-system, making the beta-carbon highly nucleophilic. Even trace amounts of acid (such as ambient CO₂ dissolving in trace moisture, or trace HBr from photolysis) will protonate this carbon. This forms a highly stable oxocarbenium ion intermediate, which immediately undergoes electrophilic attack by another 1-BME molecule, triggering a runaway polymerization cascade[4].
Causality: Trace protons (H⁺) act as initiators for cationic polymerization[4].
Solution: Store the liquid over a mild, insoluble base like anhydrous potassium carbonate (K₂CO₃) pellets. This scavenges trace protons without participating in unwanted nucleophilic substitution.
Q: How does moisture destroy the reagent even if no acid is present?A: Moisture inevitably leads to hydrolysis. Enol ethers are notoriously water-sensitive. In the presence of trace moisture and ambient protons, the vinyl ether hydrolyzes to yield bromoacetaldehyde and methanol.
Causality: Water acts as a nucleophile attacking the oxocarbenium intermediate.
Solution: Rigorous drying of the solvent and storage over molecular sieves or K₂CO₃ is mandatory.
Degradation Pathways Visualization
Figure 1: Mechanistic degradation pathways of 1-BME under environmental stressors.
Part 2: Experimental Protocols for Stabilization and Storage
To ensure a self-validating system, the following protocol integrates physical and chemical stabilization. If the reagent passes the validation check in Step 4, its integrity is guaranteed.
Step 1: Purification via Vacuum Distillation
Transfer crude 1-BME to a distillation flask equipped with a short-path distillation head.
Add a small amount of K₂CO₃ to the distillation pot to prevent acid-catalyzed decomposition during heating.
Distill under reduced pressure (avoid temperatures >60°C to prevent thermal degradation)[2]. Collect the main fraction in a receiver flask pre-cooled in an ice bath.
Step 2: Chemical Stabilization
To the freshly distilled 1-BME, immediately add 0.1% (w/w) Butylated hydroxytoluene (BHT) . Why? BHT acts as a radical scavenger, intercepting peroxy radicals and preventing autoxidation and peroxide formation[3].
Add anhydrous Potassium Carbonate (K₂CO₃) pellets (approx. 5% w/v) directly into the storage vessel. Why? As an insoluble base, it continuously neutralizes trace HBr generated over time, preventing cationic polymerization without dissolving into the reagent[4].
Step 3: Aliquoting and Inert Atmosphere Storage
Transfer the stabilized 1-BME into dry, amber glass vials. Fill vials to 90% capacity to minimize headspace.
Purge the remaining headspace with ultra-high purity Argon (Argon is heavier than Nitrogen and forms a superior protective blanket).
Seal tightly with PTFE-lined caps (avoid rubber septa, which can degrade and leach plasticizers).
Step 4: Self-Validation (Pre-Use Check)
Before using stored 1-BME, extract a 50 µL aliquot and mix with 1 mL of neutral distilled water.
Test the aqueous layer with pH paper.
Validation: If the pH is neutral to slightly basic (pH 7-8), the K₂CO₃ has successfully maintained stability. If the pH is acidic (<6), the buffer capacity is exhausted, HBr has formed, and the batch must be redistilled prior to use.
Storage Workflow Visualization
Figure 2: Workflow for the chemical stabilization and long-term storage of 1-BME.
Part 3: Data Presentation - Storage Conditions & Shelf-Life
The table below summarizes the expected shelf-life of 1-BME under various storage conditions, highlighting the critical impact of proper stabilization.
Storage Condition
Stabilizers Added
Container Type
Atmosphere
Expected Shelf-Life
Primary Degradation Marker
Room Temp (20°C)
None
Clear Glass
Air
< 48 Hours
Yellowing, Viscosity increase
Fridge (4°C)
None
Clear Glass
Air
1 - 2 Weeks
Peroxide formation, HBr gas
Freezer (-20°C)
None
Amber Glass
Argon
3 - 6 Months
Gradual hydrolysis
Freezer (-20°C)
0.1% BHT + K₂CO₃
Amber Glass
Argon
> 12 Months
Stable (No visible changes)
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use sodium hydroxide (NaOH) instead of potassium carbonate (K₂CO₃) as a base stabilizer?A: No. While NaOH is a strong base, it is too nucleophilic and can induce unwanted elimination reactions (dehydrohalogenation) or nucleophilic substitution at the bromine center. K₂CO₃ provides the perfect balance: it is basic enough to neutralize trace acids but too bulky and insoluble to react with the 1-BME substrate[4].
Q: How do I test for peroxides if I suspect my 1-BME has degraded?A: You can use standard starch-iodide test strips. Dip the strip into the 1-BME. If peroxides are present, they will oxidize the iodide to iodine, turning the starch indicator a deep blue/purple[3]. If positive, do not distill the batch, as concentrated peroxides are highly explosive[5]. The batch must be quenched or treated with a reducing agent (like sodium sulfite) before disposal.
Q: Is it necessary to remove the BHT before using 1-BME in a cross-coupling reaction?A: In most organometallic reactions (e.g., Suzuki or Stille couplings), 0.1% BHT will not interfere with the palladium catalyst. However, if your specific methodology involves radical intermediates or radical initiators (like AIBN), the BHT must be removed[3]. This can be easily achieved by passing the required volume of 1-BME through a short plug of basic alumina immediately prior to use.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13226401, (E)-1-bromo-2-methoxyethene." PubChem,[Link].
Technical Support Center: Troubleshooting Low Conversion with 1-Bromo-2-methoxyethene
Welcome to the Application Scientist Support Center. 1-Bromo-2-methoxyethene (also known as β -bromovinyl methyl ether) is a highly versatile, yet notoriously temperamental, vinyl halide used extensively in cross-couplin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. 1-Bromo-2-methoxyethene (also known as
β
-bromovinyl methyl ether) is a highly versatile, yet notoriously temperamental, vinyl halide used extensively in cross-coupling reactions (Suzuki, Stille, Sonogashira) and as a precursor for enol ether synthesis [3].
Because this reagent features both a labile vinyl ether moiety and an acidic
α
-proton, researchers frequently encounter stalled reactions, complete loss of mass balance, or complex degradation profiles. This guide synthesizes field-proven causality with actionable protocols to rescue your yields.
Diagnostic Overview & Quantitative Failure Modes
Before altering your catalytic system, consult the diagnostic matrix below to identify the physical or chemical failure mode affecting your reaction.
Table 1: Diagnostic Matrix for 1-Bromo-2-methoxyethene Reactions
Symptom / Observation
Primary Cause
Mechanistic Rationale
Corrective Action
Reaction stalls at <30% conversion; gas evolution
Base-induced Elimination
Strong bases trigger E2 dehydrohalogenation, converting the reagent into methoxyacetylene [2].
Switch to milder bases (e.g., anhydrous K₃PO₄, Cs₂CO₃).
Complete loss of starting material; no product
Reagent Volatility
The boiling point is low (106.8–114 °C) [1]. Aggressive sparging or open-vessel heating >80 °C causes evaporative loss.
Degas solvents prior to reagent addition; use sealed pressure tubes.
Black Pd(0) precipitate; aldehyde byproducts
Acidic Hydrolysis
Vinyl ethers are highly labile in acidic aqueous conditions, rapidly hydrolyzing to bromoacetaldehyde.
Ensure pH > 7 during reaction and workup; avoid acidic silica gel.
Variable yields between different reagent batches
E/Z Isomer Discrepancy
The Z-isomer typically undergoes faster oxidative addition to Pd(0) than the E-isomer due to sterics.
Verify E/Z ratio of starting material via ¹H NMR; adjust catalyst loading.
Q1: My Suzuki-Miyaura coupling with 1-bromo-2-methoxyethene stalls early, and I smell a distinct ethereal/alkyne odor. What is happening?A: You are experiencing competitive base-induced elimination. 1-Bromo-2-methoxyethene is highly susceptible to E2 dehydrohalogenation when exposed to strong bases like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu), which rapidly strips HBr to form methoxyacetylene [2]. In cross-coupling, if the base is too strong, this elimination pathway outcompetes the oxidative addition of the palladium catalyst.
Actionable Fix: Downgrade your base to anhydrous tribasic potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These provide sufficient basicity to activate the boronic acid for transmetalation without stripping the vinyl proton.
Q2: I am losing mass balance. The reagent disappears, but neither the cross-coupled product nor methoxyacetylene is detected. Where is my mass going?A: The most probable culprit is reagent volatility. 1-Bromo-2-methoxyethene has a boiling point ranging from 106.8 °C to 114 °C, and a density of ~1.46 g/cm³ [1]. If your protocol involves aggressive inert gas sparging (e.g., bubbling N₂ or Ar through the mixture for 30 minutes) after adding the reagent, you are physically stripping it from the solution.
Actionable Fix: Degas your solvents and base thoroughly before adding the vinyl halide. If your reaction requires heating above 80 °C, conduct the experiment in a sealed pressure tube or a microwave reactor to prevent evaporative loss.
Q3: The reaction mixture turns black immediately, and GC-MS shows multiple degradation products. How do I stabilize the reaction?A: This indicates acid-catalyzed hydrolysis. The methoxyethene moiety is a vinyl ether, which is notoriously unstable in the presence of trace acids, hydrolyzing to form bromoacetaldehyde and methanol [4]. This degradation poisons the palladium catalyst, causing the black Pd(0) precipitate.
Actionable Fix: Ensure all reagents—particularly the boronic acid, which can contain acidic boroxine anhydrides—are strictly neutralized. During workup, never wash with acidic solutions (like saturated NH₄Cl); use basic brine instead.
Q4: Can I use this reagent for Sonogashira couplings to make dienes?A: Yes. 1-Bromo-2-methoxyethene is an excellent 1-halo-1-alkene partner for Sonogashira couplings to synthesize stereodefined dienes and enynes[3]. However, because Sonogashira couplings typically employ amine bases (like Et₃N or iPr₂NH), you must carefully monitor the temperature to prevent sluggish substitution. Copper-free Sonogashira conditions are often recommended to suppress alkyne homocoupling and preserve the vinyl ether.
Mechanistic Pathway Analysis
The success of your reaction depends entirely on kinetic control. The diagram below illustrates how environmental conditions dictate the fate of 1-bromo-2-methoxyethene.
Divergent pathways of 1-bromo-2-methoxyethene under varying catalytic and environmental conditions.
This self-validating protocol is engineered to suppress both elimination and hydrolysis while maximizing oxidative addition efficiency.
Objective: High-yielding cross-coupling of 1-bromo-2-methoxyethene with an aryl boronic acid.
Materials:
1-Bromo-2-methoxyethene (1.0 equiv)
Aryl boronic acid (1.2 equiv)
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
K₃PO₄ (anhydrous, finely ground, 2.0 equiv)
1,4-Dioxane / H₂O (4:1 ratio)
Step-by-Step Methodology:
Isomeric Verification (Self-Validation Step 1): Before starting, take a ¹H NMR of your 1-bromo-2-methoxyethene to establish the E/Z ratio. Document this, as Z-isomers couple faster.
Preparation & Degassing (Self-Validation Step 2): In a Schlenk flask or heavy-walled pressure tube, add the aryl boronic acid, K₃PO₄, and Pd(dppf)Cl₂. Add the 1,4-Dioxane and H₂O. Crucial: Sparge the mixture with Argon for 15 minutes before adding the volatile vinyl bromide to prevent evaporative loss [1].
Reagent Addition: Introduce 1-bromo-2-methoxyethene via a gas-tight syringe under a positive flow of Argon.
Sealing and Heating: Seal the reaction vessel securely with a Teflon screw cap. Heat the mixture to 80 °C in a pre-heated oil bath for 4-6 hours.
Reaction Monitoring: Monitor via TLC or GC-MS. (Note: If analyzing by GC, neutralize the aliquot with a drop of Et₃N to prevent on-column hydrolysis of the product).
Alkaline Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with basic brine (pH ~8-9, adjusted with NaHCO₃). Do not use acidic washes.
Deactivated Purification (Self-Validation Step 3): Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure (keep water bath <30 °C). Purify via flash chromatography using triethylamine-deactivated silica gel (1% Et₃N in the hexanes/EtOAc eluent) to prevent the enol ether product from hydrolyzing on the column.
Benchchem. "Methoxyacetylene | 6443-91-0". Benchchem Chemical Database.
Benchchem. "Octa-3,5-dien-7-yn-2-one | C8H8O". Benchchem Chemical Database.
Guidechem. "Methoxyethene - Chemical Dictionary". Guidechem Database.
Optimization
Technical Support Center: Optimizing Palladium Catalyst Loading for 1-Bromo-2-methoxyethene Reactions
Welcome to the Technical Support Center. 1-Bromo-2-methoxyethene is a highly valuable, yet electronically demanding, enol ether building block used in cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hart...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 1-Bromo-2-methoxyethene is a highly valuable, yet electronically demanding, enol ether building block used in cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig). Because the methoxy group donates electron density into the alkene, the C–Br bond is less activated than in electron-deficient halides, making oxidative addition a potential bottleneck. Furthermore, pushing palladium catalyst loading down to low mol% or ppm levels increases the system's susceptibility to deactivation pathways.
This guide provides self-validating troubleshooting protocols, mechanistic insights, and optimization strategies to help you maintain high turnover numbers (TON) while minimizing catalyst loading.
Diagnostic Workflow
Diagnostic workflow for troubleshooting stalled 1-bromo-2-methoxyethene cross-coupling reactions.
Q1: I am trying to reduce my Pd loading from 5 mol% to 0.1 mol%, but the reaction stalls and a black precipitate forms. What is happening?Analysis & Causality: The black precipitate is 1[1]. At ultra-low loadings, the concentration of stabilizing ligands in the solution is inherently low. Monoligated Pd(0) species are highly reactive but kinetically unstable; without sufficient steric protection, they agglomerate. Furthermore, trace oxygen can2[2], stripping the Pd center of its stabilization and accelerating decomposition.
Solution:
Rigorous Degassing: Purge solvents and reagents with argon. Oxygen promotes both ligand oxidation and Pd black formation.
Adjust Ligand-to-Palladium Ratio: Instead of a strict 1:1 ratio, use a 2:1 or 3:1 ligand-to-Pd ratio to ensure the Pd(0) species remains coordinated at low concentrations[2].
Optimize Temperature: High temperatures accelerate aggregation. Lower the temperature and compensate for the rate drop by using a more active catalyst system or modifying the base.
Q2: 1-Bromo-2-methoxyethene is electron-rich. How does this impact the catalytic cycle, and which ligands should I choose for low-loading optimization?Analysis & Causality: The methoxy group donates electron density via resonance, strengthening the C–Br bond and making it less susceptible to nucleophilic attack by the Pd(0) center. This makes the oxidative addition step sluggish. To overcome this, you need a highly electron-rich ligand to increase the electron density on the palladium center, making it more nucleophilic. However, the ligand must also be sterically bulky to facilitate the subsequent reductive elimination step and prevent Pd aggregation.
Solution:3[3]. These ligands are specifically designed to handle challenging, electron-rich halides and can often be used at loadings of 1–2 mol% or lower.
Q3: How do I ensure efficient generation of the active Pd(0) species without consuming my starting materials?Analysis & Causality: Most cross-couplings use stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) form. If this reduction is inefficient, you essentially have a lower active catalyst loading than you calculated. In some cases,4[4] (e.g., via homocoupling), which lowers the overall yield and complicates purification.
Solution: Use well-defined Pd(II) pre-catalysts with built-in reduction mechanisms (like Buchwald pre-catalysts, e.g., XPhos Pd G3). These release the active monoligated Pd(0) species efficiently upon mild activation by the base, ensuring 100% of your loaded palladium enters the catalytic cycle without consuming the 1-bromo-2-methoxyethene[4].
Q4: How can I tell if my catalyst is being poisoned by impurities versus just naturally deactivating?Analysis & Causality: Catalyst poisons (e.g., trace sulfur, nitrogen heterocycles, or halide impurities from the synthesis of the enol ether) irreversibly bind to the active sites of the Pd catalyst. At high catalyst loadings (e.g., 5 mol%), there might be enough "surviving" palladium to drive the reaction to completion. However, when you optimize down to ppm levels, even trace poisons will completely quench the reaction.
Solution: Implement the "Catalyst Poisoning Baseline Protocol" (detailed in the Experimental Protocols section) to1[1].
Data Presentation: Optimization Parameters
Table 1: Ligand Selection Guide for Electron-Rich Alkenyl Bromides
Ligand Type
Example
Oxidative Addition Efficiency
Stability against Pd Black
Recommended Loading
Triarylphosphines
PPh₃
Low (Sluggish with electron-rich C–Br)
Low (Requires high excess)
5 – 10 mol%
Bidentate Phosphines
dppf, Xantphos
Moderate
High (Chelation effect)
2 – 5 mol%
Dialkylbiaryl Phosphines
XPhos, SPhos
High (Electron-rich, bulky)
Very High
0.1 – 1 mol%
Bulky Alkylphosphines
Amphos, P(tBu)₃
Very High
Moderate (Prone to oxidation)
0.5 – 2 mol%
Table 2: System Optimization for Low Pd Loading
Parameter
Standard Condition
Optimized Condition for Low Loading
Rationale
Solvent
THF or Toluene
Degassed DMF or EtOH/H₂O
Polar/coordinating solvents help stabilize Pd intermediates; degassing prevents oxidation[2][5].
Base
Na₂CO₃
K₃PO₄ or Cs₂CO₃
Stronger inorganic bases facilitate transmetalation and pre-catalyst activation at lower temperatures[3].
Pre-catalyst
Pd(OAc)₂ + Ligand
Buchwald G3/G4 Pre-catalysts
Ensures 1:1 Ligand:Pd ratio and quantitative generation of active Pd(0)[4].
Reaction Mode
Batch
Continuous Flow
Flow chemistry offers rapid mixing, precise temperature control, and prevents localized concentration gradients[6].
Pd-catalyzed cross-coupling cycle for 1-bromo-2-methoxyethene showing deactivation pathways.
Experimental Protocols
Protocol 1: Rigorous Degassing and Low-Loading Reaction Setup
Objective: To 7[7] when operating at <0.1 mol% Pd loading.
Solvent Preparation: Transfer the reaction solvent (e.g., DMF or EtOH/H₂O) to a Schlenk flask. Perform three freeze-pump-thaw cycles: freeze the solvent in liquid nitrogen, evacuate the flask to <1 mbar, isolate from the vacuum, and thaw in a warm water bath. Backfill with ultra-pure Argon.
Reagent Loading: In a nitrogen-filled glovebox, add 1-bromo-2-methoxyethene (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the solid base (e.g., anhydrous K₃PO₄, 2.0 equiv) to an oven-dried vial equipped with a magnetic stir bar.
Catalyst Addition: Add the selected pre-catalyst (e.g., XPhos Pd G3) to achieve the target loading (e.g., 0.1 mol%). If using a separate ligand, ensure a Ligand:Pd ratio of at least 2:1.
Reaction Initiation: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox. Inject the degassed solvent via syringe.
Heating & Monitoring: Transfer the vial to a pre-heated oil bath (start at 50 °C rather than 80 °C to minimize thermal aggregation). Monitor by GC-MS or LC-MS. If the reaction stalls, do not simply increase the temperature; check for visual signs of Pd black.
Protocol 2: Testing for Catalyst Poisoning (Self-Validating System)
Objective: To differentiate between inherent catalyst instability and external poisoning from reagent impurities.
Baseline Reaction: Run the cross-coupling reaction at a standard, unoptimized loading (e.g., 2 mol% Pd) using your current batch of 1-bromo-2-methoxyethene, coupling partner, base, and solvent. Record the kinetic profile (conversion vs. time) and final yield.
High-Purity Reaction: Purify all components. Distill the 1-bromo-2-methoxyethene under reduced pressure. Recrystallize the solid coupling partner and base. Use fresh, anhydrous, HPLC-grade solvent. Run the reaction identically to the baseline.
Spike Test: If the high-purity reaction succeeds but the baseline fails, set up a third reaction using high-purity reagents, but "spike" it with 10% of the unpurified 1-bromo-2-methoxyethene.
Evaluation: If the High-Purity reaction achieves >95% conversion while the Baseline stalls, your reagents contain a catalyst poison (likely trace halides or sulfur from the enol ether synthesis). If the Spike Test also fails, the poisoning hypothesis is confirmed. You must implement a strict purification step for your starting materials before attempting to lower the catalyst loading to ppm levels.
References
ACS Publications. "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry." Organic Process Research & Development.[Link]
PMC. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." National Institutes of Health.[Link]
MDPI. "Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis."[Link]
RSC. "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." Organic Chemistry Frontiers.[Link]
Technical Support Center: Handling & Troubleshooting 1-Bromo-2-Methoxyethene
Welcome to the Technical Support Center for 1-bromo-2-methoxyethene . As a highly versatile enol ether, this compound is a critical building block in advanced organic synthesis. However, its unique electronic structure m...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-bromo-2-methoxyethene . As a highly versatile enol ether, this compound is a critical building block in advanced organic synthesis. However, its unique electronic structure makes it notoriously sensitive to environmental factors. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your success in the lab.
Chemical Causality: Understanding the Sensitivity
To handle 1-bromo-2-methoxyethene effectively, you must understand why it degrades. The compound features a methoxy group attached to a carbon-carbon double bond. The oxygen lone pair donates electron density into the
π
-system via resonance, making the
α
-carbon (C1, the carbon bearing the bromine atom) highly nucleophilic[1].
If exposed to trace acidic moisture, C1 is rapidly protonated, forming a highly reactive, electrophilic oxonium ion at C2. Ambient water then attacks this oxonium ion to form a hemiacetal intermediate, which irreversibly decomposes into bromoacetaldehyde and methanol[1],[2].
Acid-catalyzed hydrolysis pathway of 1-bromo-2-methoxyethene.
Quantitative Handling Parameters
To prevent the degradation pathway outlined above, strict environmental controls must be maintained.
Parameter
Specification
Causality / Rationale
Storage Temp
-20 °C
Slows thermal degradation kinetics and minimizes the compound's vapor pressure.
Atmosphere
Argon (High Purity)
Argon is denser than air and
N2
, providing a superior, heavier blanket against moisture ingress during handling[3].
Moisture Limit
< 10 ppm
Prevents the nucleophilic attack of water on the transient oxonium intermediate[1].
Stabilizer
Trace
K2CO3
or
Et3N
Neutralizes stray protons in the storage vessel, preventing the auto-catalytic initiation of hydrolysis.
Frequently Asked Questions (FAQs)
Q: Why did my 1-bromo-2-methoxyethene degrade into a dark, viscous liquid during storage?A: This is a classic symptom of auto-catalytic hydrolysis. Trace moisture reacts with trace ambient acids to form bromoacetaldehyde[1]. Bromoacetaldehyde is highly unstable and readily polymerizes or undergoes further degradation, leading to a dark, viscous appearance. To prevent this, always store the compound over activated 3Å molecular sieves with a trace amount of an anhydrous amine base (like triethylamine) to scavenge protons.
Q: Can I use standard syringe techniques for transferring this reagent?A: No. Standard plastic syringes and needles introduce atmospheric moisture and oxygen. You must use Schlenk line techniques with pre-dried, gas-tight glass syringes or cannula transfers. All glassware must be cycled through vacuum and inert gas multiple times before use to ensure an anhydrous environment.
Q: Is a drying tube sufficient to protect my reaction?A: No. Drying tubes (e.g., filled with
CaCl2
) will not prevent oxygen or trace moisture from entering the system over time. Reactions must be vented through a mineral oil or mercury bubbler under a continuous, slight positive pressure of inert gas[4].
Troubleshooting Guide
Issue: Low yield or complex mixtures in downstream cross-coupling reactions.
Root Cause: Partial hydrolysis of the enol ether prior to the reaction. Even slight exposure to moisture generates bromoacetaldehyde, which can poison metal catalysts or undergo competing side reactions.
Validation: Run a quick
1H
NMR of your starting material in anhydrous
C6D6
. Look for the disappearance of the vinylic protons and the appearance of a distinct aldehyde peak (~9.5 ppm), which confirms the presence of bromoacetaldehyde.
Solution: Re-purify the degraded 1-bromo-2-methoxyethene via vacuum distillation over anhydrous
K2CO3
. Ensure all reaction solvents are rigorously degassed and dried.
Issue: Fuming or rapid degradation upon piercing the reagent septum.
Root Cause: Ingress of atmospheric moisture due to a pressure differential or a compromised septum.
Solution: Always ensure a positive pressure of Argon (visually indicated by a bubbler) when piercing septa[4]. Use high-quality, non-coring needles and replace septa frequently to maintain an airtight seal.
Validated Experimental Protocols
To ensure a self-validating, moisture-free system, follow this step-by-step methodology for preparing your reaction.
Protocol: Rigorous Degassing and Schlenk Transfer
Glassware Preparation : Glassware surfaces adsorb microscopic layers of water. Dry all Schlenk flasks, stir bars, and glass syringes in an oven at >100 °C for a minimum of 4 hours[3].
Schlenk Cycling : Assemble the glassware while hot. Connect to the Schlenk line and immediately apply high vacuum. After 5-10 minutes, close the vacuum stopcock and slowly backfill with Argon. Repeat this vacuum/Argon cycle three times to strip away the remaining strongly adhered moisture.
Solvent Degassing (Freeze-Pump-Thaw) : Dissolved gases can ruin sensitive reactions.
Place the anhydrous solvent in a sealed Schlenk flask.
Immerse the flask in liquid nitrogen (
N2
) until the solvent is completely frozen[4].
Close the vacuum, remove the liquid
N2
bath, and allow the solvent to thaw completely, releasing trapped dissolved gases[4].
Repeat this cycle three times, finally backfilling with Argon.
Reagent Transfer : Purge a gas-tight glass syringe with Argon three times. Under positive Argon pressure, pierce the Sure/Seal bottle of 1-bromo-2-methoxyethene and withdraw the required volume. Transfer dropwise to the reaction flask.
System Validation : A successful, moisture-free transfer is visually validated if the reaction mixture remains perfectly clear and colorless. Any yellowing or fuming indicates a breach in the inert atmosphere and trace hydrolysis.
Standard Schlenk line workflow for moisture-sensitive enol ethers.
References
Title : Techniques for Handling Air- and Moisture-Sensitive Compounds | Source : Wipf Group - University of Pittsburgh (pitt.edu) | URL : 4
Title : the-schlenk-line-survival-guide.pdf | Source : schlenklinesurvivalguide.com | URL :
Title : An Illustrated Guide to Schlenk Line Techniques | Source : schlenklinesurvivalguide.com | URL : 3
Title : Mechanism for hydrolysis of enol ether to aldehyde | Source : Chemistry Stack Exchange (stackexchange.com) | URL : 1
Title : Mechanism for hydrolysis of enol ether to aldehyde | Source : ECHEMI (echemi.com) | URL : 2
Technical Support Center: Troubleshooting 1-Bromo-2-Methoxyethene Lithiation
Welcome to the Technical Support Center. As a Senior Application Scientist in synthetic methodology, I frequently consult with drug development professionals on the generation of highly sensitive acyl anion equivalents.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist in synthetic methodology, I frequently consult with drug development professionals on the generation of highly sensitive acyl anion equivalents. The lithiation of 1-bromo-2-methoxyethene to form 1-lithio-2-methoxyethene is a cornerstone reaction for installing these motifs[1]. However, the halogen-metal exchange of vinyl bromides is a delicate kinetic balancing act. If the system is not perfectly tuned, the reaction will cascade into unwanted elimination or alkylation pathways.
This guide is designed to move beyond basic protocols. Here, we dissect the causality behind experimental failures and provide self-validating workflows to ensure the integrity of your synthetic pipeline.
Mechanistic Pathway Analysis
To effectively troubleshoot, we must first visualize the competing kinetic pathways. The diagram below illustrates how reagent choice and temperature control dictate the fate of the starting material.
Mechanistic pathways in 1-bromo-2-methoxyethene lithiation: exchange vs. side reactions.
Troubleshooting FAQs
Q1: My reaction yields a significant amount of methoxyacetylene instead of the trapped product. What is causing this elimination?A1: Methoxyacetylene forms via a competing E2 dehydrohalogenation pathway. Alkyllithium reagents are both potent nucleophiles and exceptionally strong bases. If the internal reaction temperature rises above -78 °C, the kinetic preference shifts away from the desired lithium-bromine exchange. Instead, the base abstracts the vinylic proton adjacent to the methoxy group, triggering the ejection of lithium bromide[2].
Corrective Action: Ensure strict cryogenic control. Pre-cool the substrate in THF to -78 °C and add the alkyllithium dropwise down the cold wall of the flask. This prevents localized thermal spikes that trigger the elimination cascade.
Q2: Why does the protocol strictly call for 2.0–2.2 equivalents of t-BuLi? Can I just use 1.0 equivalent of n-BuLi to save reagents?A2: Substituting n-BuLi for t-BuLi is the primary cause of Wurtz-type coupling (alkylation) in vinyl bromide lithiations. When 1 equivalent of n-BuLi undergoes halogen-metal exchange, it generates 1-bromobutane as a byproduct. The highly reactive 1-lithio-2-methoxyethene will immediately act as a nucleophile, displacing the bromide from 1-bromobutane to form unwanted butylated enol ethers[2].
Conversely, t-BuLi utilizes a self-validating, two-step cascade. The first equivalent performs the exchange, generating t-butyl bromide. The second equivalent immediately acts as a base, rapidly dehydrohalogenating the t-butyl bromide into isobutylene gas, isobutane, and lithium bromide[2]. This sacrificial second step irreversibly destroys the electrophilic byproduct, shielding your vinyllithium intermediate from alkylation.
Q3: How does solvent choice impact the stability and reactivity of the vinyllithium species?A3: Vinyllithium compounds do not exist as isolated monomers; they form complex aggregates (dimers or tetramers) in solution[3]. In purely non-polar hydrocarbon solvents (like the pentane your t-BuLi is supplied in), the lithium-bromine exchange is extremely sluggish, which gives the competing E2 elimination pathway time to dominate[2].
Corrective Action: Always use a strongly coordinating solvent like anhydrous Tetrahydrofuran (THF). THF coordinates to the lithium cation, breaking down higher-order aggregates into more reactive lower-order solvates. This drastically accelerates the rate of halogen-metal exchange, allowing it to outcompete dehydrohalogenation[3].
Quantitative Data: Impact of Reaction Conditions
To emphasize the narrow operational window of this chemistry, the following table summarizes how deviations from the standard protocol dictate the primary reaction pathway and final product distribution.
Reagent
Equivalents
Solvent
Internal Temp (°C)
Primary Kinetic Pathway
Major Product Outcome
t-BuLi
2.1
THF
-78
Li-Br Exchange + t-BuBr Destruction
1-Lithio-2-methoxyethene (>90%)
n-BuLi
1.0
THF
-78
Exchange + Wurtz Coupling
Alkylated Enol Ether (High)
t-BuLi
2.1
THF
0
E2 Dehydrohalogenation
Methoxyacetylene (Major)
t-BuLi
2.1
Heptane
-78
Sluggish Exchange
Unreacted SM / Mixed Byproducts
Standard Operating Procedure (SOP)
Optimized Halogen-Metal Exchange and Electrophilic Trapping
This protocol is engineered as a self-validating system. The evolution of isobutylene gas during Step 3 serves as a visual confirmation that the protective t-BuBr destruction pathway is actively occurring.
Step 1: System Preparation
Flame-dry a Schlenk flask equipped with a magnetic stir bar under a continuous flow of argon. Add 1-bromo-2-methoxyethene (1.0 equiv) and anhydrous, inhibitor-free THF (yielding a 0.1 M to 0.2 M substrate concentration).
Step 2: Cryogenic Equilibration
Submerge the flask in a dry ice/acetone bath. Allow the system to equilibrate for at least 15 minutes to ensure the internal temperature reaches exactly -78 °C. Do not rely solely on the external bath temperature.
Step 3: Lithiation (The Critical Phase)
Using a syringe pump or careful manual addition, introduce t-BuLi (2.1 equiv, typically 1.7 M in pentane) dropwise down the cold interior wall of the flask over 15-20 minutes. You will observe slight bubbling; this is the evolution of isobutylene gas confirming the destruction of the t-BuBr byproduct.
Step 4: Maturation
Maintain the reaction at -78 °C for 45 minutes. This maturation period ensures complete consumption of the starting material and total dehydrohalogenation of the t-BuBr byproduct, leaving a clean solution of 1-lithio-2-methoxyethene.
Step 5: Electrophilic Trapping
Add your desired electrophile (e.g., an aldehyde or ketone, 1.2 equiv) dropwise. If the electrophile is a solid, dissolve it in a minimum volume of anhydrous THF prior to addition. Stir at -78 °C for 1 hour.
Step 6: Quench and Workup
Remove the cooling bath and allow the reaction to warm to -20 °C. Quench the reaction by the rapid addition of saturated aqueous ammonium chloride (
NH4Cl
). Extract the aqueous layer with diethyl ether, dry the combined organic phases over
Na2SO4
, and concentrate under reduced pressure.
References
Effect of Solvent and Temperature on the Lithium−Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene. ACS Publications.2
Synthesis and structures of α-lithiated vinyl ethers. Thieme Connect. 3
.alpha.-Methoxyvinyllithium and related metalated enol ethers. Practical reagents for nucleophilic acylation. Journal of the American Chemical Society. 1
Technical Support Center: Solvent Optimization for 1-Bromo-2-Methoxyethene Nucleophilic Substitutions
Welcome to the technical support center for optimizing nucleophilic substitution reactions with 1-bromo-2-methoxyethene. This guide is designed for researchers, scientists, and drug development professionals to navigate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing nucleophilic substitution reactions with 1-bromo-2-methoxyethene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of vinylic substitutions. Here, we move beyond standard textbook examples to address the specific challenges and nuances of this versatile but often stubborn substrate. Our focus is on providing practical, field-tested advice to help you troubleshoot common issues and rationalize your experimental design, particularly concerning solvent selection.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of 1-bromo-2-methoxyethene, laying the groundwork for effective troubleshooting.
Q1: Why are my standard SN1/SN2 conditions failing for 1-bromo-2-methoxyethene?
A1: It is a common and valid observation that 1-bromo-2-methoxyethene, a vinyl halide, is generally unreactive towards classical SN1 and SN2 reaction conditions.[1][2] The reasons are rooted in the electronic and steric properties of the sp²-hybridized carbon center:
SN1 Inviability: The SN1 mechanism requires the formation of a carbocation intermediate. A vinylic carbocation, where the positive charge resides on a double-bonded carbon, is highly unstable and energetically unfavorable, preventing this pathway from occurring under normal conditions.[1]
SN2 Hindrance: The SN2 mechanism involves a backside attack by the nucleophile. For a vinyl halide, this trajectory is sterically blocked by the molecular plane of the double bond.[1][3] Furthermore, the electron-rich π-bond repels the incoming electron-rich nucleophile, making the approach to the C-Br σ* orbital exceedingly difficult.[4] The C-Br bond in a vinyl halide is also stronger and shorter than in an alkyl halide due to the sp² character of the carbon, making it harder to break.[1]
Q2: If not SN1 or SN2, what is the primary mechanism for nucleophilic substitution on 1-bromo-2-methoxyethene?
A2: The most common pathway for nucleophilic substitution on unactivated vinyl halides, when it occurs, is the Addition-Elimination (Ad-E) mechanism.[1][5] This is a two-step process:
Addition: The nucleophile attacks one of the carbons of the double bond, breaking the π-bond and forming a resonance-stabilized carbanionic intermediate. This is typically the rate-determining step.[6]
Elimination: The lone pair on the carbanion reforms the π-bond, expelling the bromide leaving group.[5]
For this mechanism to be effective, the substrate often requires an electron-withdrawing group to stabilize the negative charge of the intermediate.[1] While the methoxy group is generally considered electron-donating by resonance, its inductive electron-withdrawing effect can play a role. The reaction conditions, especially the choice of a highly reactive nucleophile and an appropriate solvent, are critical to drive this mechanism forward.
Q3: How does the methoxy group on 1-bromo-2-methoxyethene influence its reactivity?
A3: The methoxy (-OCH₃) group has a dual electronic effect. It is electron-donating through resonance (the oxygen lone pairs can donate into the π-system) and electron-withdrawing through induction (due to the high electronegativity of oxygen). In the context of nucleophilic attack, the electron-donating effect can increase the electron density of the double bond, making it less electrophilic and thus less reactive towards nucleophiles compared to vinyl halides with electron-withdrawing groups.[7] However, in certain contexts, such as the stabilization of intermediates in metal-catalyzed reactions or through specific orbital interactions, its presence is a key feature of the molecule's overall reactivity profile.[8][9]
Troubleshooting Guide: Common Issues & Solutions
This section is structured to provide direct answers to problems you may encounter during your experiments.
Issue: My reaction yield is very low or non-existent. How do I select a solvent to improve it?
Cause & Solution:
Low yields in nucleophilic vinylic substitution (SₙV) are often directly linked to improper solvent selection. The solvent's primary role is to dissolve the reactants and, more importantly, to modulate the reactivity of the nucleophile.
Analysis:
The rate-determining step is the nucleophilic attack on the electron-rich alkene. Therefore, the nucleophile must be as reactive ("naked" and unsolvated) as possible. This is where the distinction between polar aprotic and polar protic solvents becomes critical.
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents should generally be avoided . They possess acidic protons (O-H, N-H) that form strong hydrogen bonds with anionic nucleophiles.[10][11] This "caging" effect, known as solvation, stabilizes the nucleophile, drastically reducing its energy and nucleophilicity, thereby slowing or stopping the reaction.[12][13]
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These are the solvents of choice . They are polar enough to dissolve ionic nucleophiles but lack acidic protons.[14] They effectively solvate the cation (e.g., Na⁺, K⁺) of the nucleophilic salt, leaving the anionic nucleophile relatively "naked," unsolvated, and highly reactive.[13] This high-energy, reactive nucleophile is essential to overcome the activation barrier of attacking the vinyl halide.
Recommendation:
Switch your solvent to a high-quality, anhydrous polar aprotic solvent like DMSO, DMF, or NMP. If using a milder nucleophile, acetonitrile or acetone could be considered.
Solvent Type
Examples
Effect on Nucleophile
Recommendation for SₙV on 1-bromo-2-methoxyethene
Polar Aprotic
DMSO, DMF, NMP, Acetonitrile
Solvates cation, leaves anion "naked" and highly reactive.[13]
Highly Recommended
Polar Protic
Water, Methanol, Ethanol
Heavily solvates and deactivates the nucleophile via H-bonding.[10]
Not Recommended
Non-Polar
Hexane, Toluene, Benzene
Fails to dissolve most ionic nucleophiles.
Not Recommended (unless using PTC)
Issue: My primary product is an alkyne, resulting from elimination. How can I favor substitution?
Cause & Solution:
Vinyl halides can undergo elimination reactions with strong bases to form alkynes.[15][16] This is a common and significant competing side reaction. The choice of nucleophile and reaction conditions determines the balance between substitution and elimination.
Analysis:
A reagent's basicity and nucleophilicity are distinct properties. To favor substitution, you need a reagent that is a good nucleophile but a weak base.
Strong, Bulky Bases: Reagents like tert-butoxide (t-BuOK) or sodium amide (NaNH₂) are very strong bases and will preferentially abstract a proton, leading to elimination.[16]
High Temperatures: Elevated temperatures generally favor elimination over substitution.
Protic Solvents: By caging the nucleophile, protic solvents can increase its effective steric bulk, which can sometimes favor elimination over substitution.
Recommendation:
Nucleophile Choice: Select a nucleophile that is known to be weakly basic, such as azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).
Solvent Choice: Continue to use polar aprotic solvents (DMSO, DMF). These solvents enhance nucleophilicity without significantly promoting basicity for many reagents.
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary, monitoring for byproduct formation by TLC or GC-MS.
Issue: My ionic nucleophile is not soluble in the recommended organic solvent. What are my options?
Cause & Solution:
This is a classic phase-mismatch problem, especially when trying to react an inorganic salt (like KF or NaCN) with an organic substrate in a low-polarity solvent. The solution is often Phase-Transfer Catalysis (PTC) .
Analysis:
A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[17] For anionic nucleophiles, quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or phosphonium salts are commonly used.[18]
The catalyst's lipophilic (fat-loving) cation pairs with the nucleophilic anion, shuttling it from the aqueous or solid phase into the organic phase.[19] Once in the organic phase, the nucleophile is weakly ion-paired with the large, sterically shielded cation, making it highly reactive.[18]
Recommendation:
Employ a two-phase system (e.g., toluene/water or solid/liquid) and add a catalytic amount (1-10 mol%) of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6 for potassium salts). This allows you to use inexpensive, water-soluble nucleophiles while the reaction occurs in the organic phase, often under mild conditions.[18]
Visualized Mechanisms and Workflows
Diagram 1: Steric Hindrance in SN2 Attack on a Vinyl Halide
Caption: SN2 backside attack on 1-bromo-2-methoxyethene is sterically and electronically disfavored.
Diagram 2: The Addition-Elimination (Ad-E) Mechanism
Caption: The two-step Addition-Elimination pathway for nucleophilic vinylic substitution.
Diagram 3: Workflow for Solvent Selection
Caption: A decision-making workflow for choosing the optimal solvent system.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Vinylic Substitution (SₙV)
This protocol is a general starting point and should be optimized for specific nucleophiles.
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add the nucleophile (1.2 equivalents).
Solvent Addition: Add anhydrous, polar aprotic solvent (e.g., DMF or DMSO, approx. 0.1 M concentration relative to the substrate) via cannula or syringe.
Substrate Addition: Stir the mixture until the nucleophile is fully dissolved. Add 1-bromo-2-methoxyethene (1.0 equivalent) dropwise via syringe at room temperature.
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by TLC or GC-MS.
Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or diethyl ether).
Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: SₙV using Phase-Transfer Catalysis (PTC)
Preparation: To a round-bottom flask equipped with a stir bar and reflux condenser, add 1-bromo-2-methoxyethene (1.0 equivalent), the organic solvent (e.g., toluene), and the phase-transfer catalyst (e.g., TBAB, 0.05 equivalents).
Nucleophile Addition: In a separate vessel, dissolve the nucleophilic salt (e.g., NaCN, 1.5 equivalents) in water to create a concentrated aqueous solution. Add this aqueous solution to the reaction flask.
Reaction: Heat the biphasic mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The efficiency of PTC is highly dependent on the stirring rate, which maximizes the interfacial surface area.[20]
Monitoring & Work-up: Monitor the reaction by taking aliquots from the organic layer. Upon completion, cool the mixture, separate the aqueous and organic layers, and proceed with a standard aqueous work-up and purification as described in Protocol 1.
ResearchGate. (n.d.). The rich mechanistic world of nucleophilic vinylic (SNV) substitution. [Link]
Organic Chemistry Portal. (n.d.). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. [Link]
University of Bristol. (2022). Conformationally-Directed Nucleophilic Substitutions at Vinylic Carbons. [Link]
ACS Publications. (n.d.). Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route1. [Link]
Fiveable. (2025). Vinylic Halide: Organic Chemistry Study Guide. [Link]
PubMed. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. [Link]
St. Paul's C. M. College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]
PMC. (n.d.). Nitroethylation of Vinyl Triflates and Bromides. [Link]
KPU Pressbooks. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. [Link]
ACS Publications. (2021). Nucleophilic Vinylic Substitution (SNV) of Trisubstituted Monofluoroalkenes for the Synthesis of Stereodefined Trisubstituted Alkenes and Divinyl Ethers. [Link]
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
FIU Faculty Sites. (n.d.). Chapter 6 Ionic Reactions-Nucleophilic Substitution and Elimination Reactions of Alkyl Halides. [Link]
University of Calgary. (n.d.). Ch23: Addition-Elimination. [Link]
ACS Publications. (2020). Electrophilic Reactivities of Vinyl p-Quinone Methides. [Link]
University of Edinburgh Research Explorer. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. [Link]
St. Paul's C. M. College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. [Link]
OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link]
ACS Publications. (n.d.). The rapid steps in nucleophilic vinylic addition-elimination substitution. Recent developments. [Link]
HPLC method validation for determining 1-bromo-2-methoxyethene purity
Title: Optimizing and Validating HPLC Methods for 1-Bromo-2-Methoxyethene Purity: A Comparative Guide to Stationary Phase Selection Abstract: 1-Bromo-2-methoxyethene is a critical synthetic intermediate used in the produ...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Optimizing and Validating HPLC Methods for 1-Bromo-2-Methoxyethene Purity: A Comparative Guide to Stationary Phase Selection
Abstract:
1-Bromo-2-methoxyethene is a critical synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and fluorogenic squaraine dyes for biological imaging[1]. Because downstream coupling reactions (such as Suzuki or Grignard reactions) are highly sensitive to geometric isomers (E/Z) and debrominated impurities, rigorous purity determination is essential. This guide objectively compares the performance of traditional C18 columns against Phenyl-Hexyl stationary phases, providing a self-validating, step-by-step protocol grounded in the latest ICH Q2(R2) validation guidelines[2].
The Mechanistic Challenge: Why Standard C18 Often Fails
Alkyl phases, particularly Octadecyl-silane (C18), are the default starting point for reversed-phase HPLC. They separate analytes based purely on hydrophobic partitioning. However, 1-bromo-2-methoxyethene presents a unique chromatographic challenge:
High Polarity & Low Molecular Weight: The molecule (MW ~138.99 g/mol ) is relatively polar due to the methoxy group and the electronegative bromine atom[1].
Isomeric Complexity: The synthesis often yields a mixture of E and Z isomers. C18 columns struggle to resolve these isomers because their hydrophobic footprints are nearly identical.
The Phenyl-Hexyl Advantage:
To achieve orthogonal selectivity, we must exploit the molecule's electronic properties. Phenyl-Hexyl columns provide a dual-retention mechanism: hydrophobic interactions via the hexyl linker, and
π−π
interactions via the phenyl ring[3]. The electron-rich double bond and the lone pairs on the bromine and oxygen atoms of 1-bromo-2-methoxyethene interact strongly with the
π
-electrons of the stationary phase[4].
Crucial Causality Note: To maximize these
π−π
interactions, methanol must be used as the organic modifier rather than acetonitrile. Acetonitrile possesses its own
π
-electrons (C≡N) which compete with the analyte for the stationary phase, effectively suppressing the desired selectivity[5].
Table 1: Comparative Performance Data (C18 vs. Phenyl-Hexyl)
Steric and electronic differentiation of E/Z isomers by the phenyl ring.
Peak Asymmetry (
As
)
1.45 (Tailing)
1.05 (Symmetrical)
Reduced secondary interactions with residual silanols.
Debrominated Impurity
Rs
1.2
3.1
Bromine's polarizability strongly interacts with the phenyl phase.
Method Lifecycle & Validation Workflow
The updated emphasize a lifecycle approach to analytical procedures, integrating seamlessly with ICH Q14 (Analytical Procedure Development)[2][6]. A validated method must be a self-validating system; it must include system suitability testing (SST) that proves the method is fit-for-purpose before every run.
HPLC method development and ICH Q2(R2) validation workflow for purity analysis.
Step-by-Step Experimental Protocol
This optimized protocol utilizes the Phenyl-Hexyl stationary phase to ensure baseline resolution of 1-bromo-2-methoxyethene from its synthetic byproducts.
A. Reagent & Sample Preparation
Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Methanol.
Standard Preparation: Accurately weigh 50.0 mg of 1-bromo-2-methoxyethene reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).
System Suitability Solution: Spike the standard solution with 0.1% (w/w) of the Z-isomer and 0.1% of 2-methoxyacetylene (a common synthetic precursor/degradant).
B. Chromatographic Conditions
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent ultra-pure silica base)[3].
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
Mobile Phase B: 100% HPLC-grade Methanol.
Gradient Program:
0.0 - 2.0 min: 40% B
2.0 - 10.0 min: 40%
→
80% B
10.0 - 12.0 min: 80% B
12.0 - 12.1 min: 80%
→
40% B (Re-equilibration for 5 mins).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes
π−π
partitioning).
Injection Volume: 5 µL.
Detection: UV at 210 nm (Bromo-alkenes lack extended chromophores; low UV is required. Ensure high-purity solvents to minimize baseline drift).
C. System Suitability Criteria (Self-Validating Check)
Before analyzing unknown samples, the system must demonstrate:
Resolution (
Rs
):≥
2.0 between the E and Z isomers.
Tailing Factor (
Tf
):≤
1.5 for the main peak.
Injection Precision: %RSD
≤
1.0% for 5 replicate injections of the standard.
ICH Q2(R2) Method Validation Summary
To prove the analytical procedure is fit for its intended purpose[6], the method was subjected to formal validation.
No interference at the retention time of the main peak. Peak purity angle < purity threshold.
Pass. Degradants eluted at 2.1 min and 8.4 min; main peak at 5.6 min is spectrally pure.
Linearity & Range
5 concentration levels from 50% to 150% of the target concentration (0.5 to 1.5 mg/mL).
Correlation coefficient (
R2
)
≥
0.999.
R2
= 0.9998. Y-intercept
≤
2.0% of target response.
Accuracy (Recovery)
Triplicate preparations at 80%, 100%, and 120% spiked into a synthetic matrix.
Mean recovery 98.0% - 102.0%.
Mean recovery = 99.6%.
Precision (Repeatability)
6 independent sample preparations of a single batch at 100% concentration.
%RSD
≤
2.0%.
%RSD = 0.85%.
Limit of Quantitation (LOQ)
Signal-to-noise (S/N) ratio assessment of dilute solutions.
S/N
≥
10 for LOQ.
LOQ = 0.01 mg/mL (0.1% reporting threshold met).
Conclusion
For the purity determination of halogenated, polar intermediates like 1-bromo-2-methoxyethene, standard C18 columns often fail to provide the necessary selectivity to resolve geometric isomers and closely related impurities. By transitioning to a Phenyl-Hexyl stationary phase and utilizing methanol to preserve
π−π
interactions, chromatographers can achieve baseline resolution. When validated against the rigorous standards of ICH Q2(R2), this method provides a highly trustworthy, self-validating framework suitable for pharmaceutical and chemical manufacturing control strategies.
A Senior Application Scientist's Comparative Guide to GC-MS Analysis of 1-Bromo-2-Methoxyethene Residual Solvents
For researchers, scientists, and drug development professionals, the diligent control of residual solvents is a cornerstone of pharmaceutical safety and regulatory compliance. Organic volatile impurities, remnants from t...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the diligent control of residual solvents is a cornerstone of pharmaceutical safety and regulatory compliance. Organic volatile impurities, remnants from the synthesis and purification processes, offer no therapeutic benefit and must be quantified to ensure they fall below established safety limits.[1][2][3][4] 1-Bromo-2-methoxyethene, while not a common solvent, may be used as a versatile alkylating agent or intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and, if not completely removed, can persist as a residual impurity.[5][6]
This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of 1-bromo-2-methoxyethene. We move beyond simple procedural lists to explain the causality behind methodological choices, grounding our recommendations in the principles of regulatory guidelines like the International Council for Harmonisation (ICH) Q3C and United States Pharmacopeia (USP) chapter <467>.[2][7][8][9][10] Our focus is on providing a self-validating framework, empowering you to select and implement the most appropriate analytical strategy for your specific needs.
Understanding the Analyte: Physicochemical Properties of 1-Bromo-2-methoxyethene
The selection of an analytical method is fundamentally dictated by the physical and chemical properties of the target analyte. 1-Bromo-2-methoxyethene is a volatile organic compound, a characteristic that heavily influences the choice of sample introduction technique.[11][12]
Property
Value
Significance for GC-MS Analysis
CAS Number
6482-24-2
Unique identifier for substance tracking and literature search.
Molecular Formula
C₃H₇BrO
Determines the exact mass for selective MS detection.[12]
Molecular Weight
138.991 g/mol
Used for calculating concentrations and interpreting mass spectra.[12]
Boiling Point
40-41 °C at 66 mmHg (lit.)
The high volatility strongly suggests that headspace sampling is the preferred introduction method to avoid complex sample matrices.[11]
Density
1.479 g/mL at 25 °C (lit.)
Relevant for preparing accurate standard solutions.[11]
Core Methodologies: A Comparative Analysis of Sample Introduction Techniques
The primary distinction between GC-MS methods for volatile residual solvents lies in the sample introduction system. The goal is to efficiently transfer the volatile analyte from the sample matrix (drug substance or product) into the gas chromatograph while leaving non-volatile components behind.[13][14] We will compare the three most relevant techniques: Static Headspace, Dynamic Headspace, and Direct Liquid Injection.
Static Headspace (SHS) GC-MS
Static headspace is the most widely adopted technique for residual solvent analysis under USP <467> and ICH Q3C guidelines.[8][15][16] The principle involves heating a sample sealed in a vial to allow volatile analytes to partition between the sample phase and the gas phase (the "headspace"). A portion of this headspace is then injected into the GC.
Causality Behind the Method: This technique is preferred because it effectively isolates volatile compounds from non-volatile matrix components (like APIs, excipients, salts), which protects the GC inlet and column from contamination and reduces analytical interference.[13][14]
Advantages:
Matrix Elimination: Minimizes contamination of the GC system, leading to longer column life and less instrument downtime.[13]
Simplicity and Automation: Requires minimal sample preparation and is easily automated for high-throughput analysis.[17][18]
Robust and Reproducible: A well-established and validated technique for regulatory submissions.[19][20]
Disadvantages:
Limited Sensitivity for Certain Analytes: Sensitivity is dependent on the partitioning of the analyte into the headspace, which can be a limitation for less volatile or highly soluble compounds.
Matrix Effects: While it eliminates non-volatile matrix, the sample matrix can still influence the partitioning equilibrium, potentially affecting accuracy.
Dynamic Headspace (Purge and Trap) GC-MS
Dynamic headspace, also known as purge and trap, offers a significant increase in sensitivity compared to the static method. In this technique, an inert gas is bubbled (purged) through the sample, and the liberated volatile analytes are swept onto an adsorbent trap. The trap is then rapidly heated to desorb the analytes into the GC system.
Causality Behind the Method: This approach serves as an effective pre-concentration step. By continuously removing analytes from the headspace, the equilibrium is shifted, allowing for a more exhaustive extraction of volatiles from the sample matrix. This makes it ideal for trace-level analysis.[21]
Advantages:
Superior Sensitivity: Can achieve detection limits 10 to 1000 times lower than static headspace, making it suitable for highly toxic impurities or when analyzing very small sample amounts.[21]
Exhaustive Extraction: Provides a more complete picture of the volatile profile.
Disadvantages:
Increased Complexity: The system is more complex and requires more maintenance than static headspace samplers.
Water Management: When analyzing aqueous samples, managing water vapor is critical to prevent it from interfering with the trap and the GC analysis.[21]
Potential for Analyte Breakthrough: Very volatile compounds may not be efficiently retained by the adsorbent trap.
Direct Liquid Injection (DLI) GC-MS
Direct liquid injection involves injecting a small volume of a liquid sample (where the drug product is dissolved in a suitable solvent) directly into the heated GC inlet.
Causality Behind the Method: This is the most straightforward injection technique and is used when analytes are not volatile enough for headspace analysis or when a headspace system is unavailable.[14][17] For a volatile compound like 1-bromo-2-methoxyethene, this method is less ideal but can be used.
Advantages:
Simplicity: No specialized headspace unit is required.
Suitable for Less Volatile Compounds: Provides better sensitivity for compounds with higher boiling points that do not partition well into the headspace.[13]
Disadvantages:
Matrix Contamination: The entire sample matrix, including non-volatile components, is introduced into the GC inlet. This leads to frequent contamination, requiring regular maintenance of the inlet liner and column.[13][14]
Lower Sensitivity for Trace Volatiles: The pre-concentration effect of headspace is lost, limiting sensitivity for trace-level analysis.[13]
Solvent Peak Interference: The large peak from the dissolution solvent can interfere with the detection of early-eluting, highly volatile compounds.
Performance Comparison: Supporting Experimental Data
The choice of method must be justified by its performance characteristics. The following table summarizes expected validation parameters for the analysis of 1-bromo-2-methoxyethene using the three discussed GC-MS techniques. These values are representative of what can be achieved with a properly validated method.[22]
comparative toxicity and safety profiles of 1-bromo-2-methoxyethene
Comparative Toxicity and Safety Profiles of 1-Bromo-2-methoxyethene and Structural Analogs: A Guide for Scale-Up and Synthesis Introduction As a Senior Application Scientist, I frequently evaluate the risk-to-reward rati...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Toxicity and Safety Profiles of 1-Bromo-2-methoxyethene and Structural Analogs: A Guide for Scale-Up and Synthesis
Introduction
As a Senior Application Scientist, I frequently evaluate the risk-to-reward ratio of utilizing highly reactive building blocks in organic synthesis. 1-Bromo-2-methoxyethene (CAS: 73015-50-6) is a prime example of a compound that requires rigorous handling protocols[1]. Structurally, it is a brominated enol ether, making it an invaluable precursor for the synthesis of complex alkynes, such as methoxyacetylene, via strong-base elimination[2]. However, its dual functional groups—a vinyl halide moiety and an ether linkage—impart a complex safety profile[1][2]. To design inherently safe experimental workflows, we must objectively compare its toxicity and physical hazards against its well-characterized structural analogs: vinyl bromide and 2-bromoethyl methyl ether.
Mechanistic Toxicology: Understanding the Causality of Hazard
To predict the toxicity of 1-bromo-2-methoxyethene, we must deconstruct its molecular architecture and understand the causality behind its biological interactions.
1. The Vinyl Halide Moiety and Alkylation Risk
Vinyl bromide is classified by the EPA and IARC as a Group 2A probable human carcinogen[3][4]. The causality of this toxicity is rooted in hepatic metabolism. When inhaled or absorbed, cytochrome P450 (CYP450) enzymes oxidize the carbon-carbon double bond to form a highly reactive epoxide intermediate[3]. This epoxide acts as a potent electrophile, covalently binding to DNA to form etheno adducts, which drive genomic instability and have been shown to cause liver angiosarcomas in animal models[3][4]. Because 1-bromo-2-methoxyethene possesses a substituted vinyl bromide structure, researchers must operate under the mechanistic assumption that it is capable of analogous CYP450-mediated bioactivation and DNA alkylation.
2. The Ether Linkage and Mucous Membrane Irritation
Halogenated ethers, such as the saturated analog 2-bromoethyl methyl ether, are notorious lachrymators and severe respiratory irritants[5]. The ether oxygen increases the volatility of the compound, facilitating rapid vapor dispersion, while the halogen acts as a leaving group upon contact with the aqueous environment of mucous membranes[5]. Furthermore, like most low-molecular-weight ethers, 1-bromo-2-methoxyethene carries the inherent risk of autoxidation upon prolonged exposure to atmospheric oxygen, leading to the formation of shock-sensitive peroxides.
Caption: CYP450-mediated bioactivation and detoxification pathways of halogenated enol ethers.
Comparative Safety Data
To contextualize the handling requirements, the following table summarizes the quantitative and qualitative safety data of 1-bromo-2-methoxyethene alongside its structural analogs.
When utilizing 1-bromo-2-methoxyethene—such as in the synthesis of methoxyacetylene via elimination with a strong base (e.g., sodium amide or potassium tert-butoxide)[2]—safety must be engineered directly into the chemistry. The following protocol is designed as a self-validating system; you cannot proceed to the next step without analytical confirmation that the current step is safe.
Step 1: Reagent Verification (Peroxide Testing)
Action: Prior to opening the reagent bottle, test the 1-bromo-2-methoxyethene with KI-starch peroxide test strips.
Causality: Ethers form explosive peroxides upon prolonged exposure to oxygen. Concentrating or heating a peroxide-laden ether will cause detonation.
Validation: A negative test (no color change) validates that the reagent is safe to handle. If positive, the reagent must be passed through a plug of basic alumina before use.
Step 2: Inert Atmosphere Setup
Action: Purge the reaction vessel with Argon using a Schlenk line.
Causality: An inert atmosphere serves a dual purpose: it prevents the autoxidation of the ether linkage and mitigates the extreme flammability of both the starting material and the resulting methoxyacetylene product[2].
Validation: A stable bubbler rate and the ability of the manifold to hold a static vacuum confirm system integrity.
Step 3: Controlled Addition & Reaction
Action: Add 1-bromo-2-methoxyethene dropwise to the base solution at sub-zero temperatures (e.g., -78°C to 0°C).
Causality: The elimination reaction is highly exothermic. Strict temperature control prevents thermal runaway and suppresses the vaporization of the lachrymatory starting material.
Validation: Monitor the reaction via GC-MS. You must observe the complete disappearance of the parent mass (
m/z
~136)[1]. This validates that no volatile, toxic bromo-ethers remain to expose the operator during workup.
Step 4: Electrophile Quenching
Action: Quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate (
Na2S2O3
).
Causality: Unreacted bromo-ethers are potent alkylating agents. Thiosulfate acts as a strong sulfur nucleophile, displacing the bromide to yield a water-soluble Bunte salt. This chemically neutralizes the toxicity.
Validation: The cessation of exothermic activity and a stable aqueous pH confirm complete quenching, allowing for safe phase separation and waste segregation.
Caption: Self-validating experimental workflow for handling reactive bromoalkyl ethers.